molecular formula C16H23ClN2O2 B15542275 4-PivO-NMT chloride

4-PivO-NMT chloride

货号: B15542275
分子量: 310.82 g/mol
InChI 键: IBNFXKJMQWNNLZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-PivO-NMT chloride is a useful research compound. Its molecular formula is C16H23ClN2O2 and its molecular weight is 310.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C16H23ClN2O2

分子量

310.82 g/mol

IUPAC 名称

[3-[2-(methylamino)ethyl]-1H-indol-4-yl] 2,2-dimethylpropanoate;hydrochloride

InChI

InChI=1S/C16H22N2O2.ClH/c1-16(2,3)15(19)20-13-7-5-6-12-14(13)11(10-18-12)8-9-17-4;/h5-7,10,17-18H,8-9H2,1-4H3;1H

InChI 键

IBNFXKJMQWNNLZ-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Emergent Role of 4-PivO-NMT Chloride as a Modulator of Cellular Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 4-PivO-NMT chloride, an indole-derived compound identified as a modulator of the AMP-activated protein kinase (AMPK) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel signaling modulators in the context of neurological disorders, pain, and inflammation.

Core Mechanism of Action: AMPK Pathway Modulation

This compound is classified as an indole-derived modulator of the AMPK signaling pathway.[1] AMPK is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis. The activation of AMPK triggers a cascade of events aimed at restoring cellular energy balance by stimulating catabolic processes and inhibiting anabolic pathways.

While direct quantitative data for this compound is not publicly available, studies on closely related indole-based AMPK activators, such as IND1316, provide valuable insights into its likely mechanism of action. IND1316 has been shown to activate AMPK at the cellular level, leading to the phosphorylation of downstream targets.[2][3] The primary mechanism is believed to involve the direct or indirect activation of the AMPK complex, which is a heterotrimer consisting of a catalytic α subunit and regulatory β and γ subunits.

The activation of AMPK by compounds like this compound is anticipated to confer neuroprotective effects, making it a promising candidate for research in neurodegenerative diseases.[2][3]

Quantitative Analysis of a Representative Indole-Based AMPK Activator (IND1316)

Due to the absence of specific quantitative data for this compound in peer-reviewed literature, this section presents data from its structural and functional analog, IND1316. These data are intended to serve as a proxy to illustrate the potential pharmacological profile of this compound.

Table 1: In Vitro AMPK Binding and Activity of IND1316

ParameterCompoundValueAssay System
Binding Affinity (RU)IND13165.2Surface Plasmon Resonance (AMPK α1/β1/γ1)
Binding Affinity (RU)A-769662 (Control)31.7Surface Plasmon Resonance (AMPK α1/β1/γ1)
In Vitro Kinase ActivityIND1316 (30 µM)InhibitoryAMPK α1/β1/γ1 complex
In Vitro Kinase ActivityA-769662 (Control)ActivatorAMPK α1/β1/γ1 complex

Data sourced from a study on IND1316, a closely related indole-based AMPK activator.

Table 2: Cellular AMPK Pathway Activation by IND1316

Cellular MarkerCompoundEffectCell Line
AMPK Phosphorylation (Thr172)IND1316 (50 µM)Increased PhosphorylationHEK293
ACC Phosphorylation (Ser79)IND1316Increased PhosphorylationHEK293

Data sourced from a study on IND1316, a closely related indole-based AMPK activator.

Potential Secondary Mechanism: Modulation of MAPK Signaling

Patent literature suggests that this compound may also modulate the activity of mitogen-activated protein kinases (MAPKs). The proposed targets include Tropomyosin Receptor Kinase A (TrkA), p38-alpha, and c-Jun N-Terminal Kinase 3 (JNK3). However, it is crucial to note that this information is not yet supported by peer-reviewed experimental data. Further research is required to validate these potential secondary targets and elucidate the functional consequences of their modulation by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound, based on standard practices and protocols used for similar compounds.

Cellular AMPK Activation Assay (Western Blot)

This protocol describes the assessment of AMPK activation in a cellular context by measuring the phosphorylation of AMPK and its downstream target, ACC.

  • Cell Culture and Treatment:

    • Plate human embryonic kidney (HEK293) cells in appropriate culture dishes and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 1-24 hours). A known AMPK activator (e.g., AICAR, A-769662) should be used as a positive control.

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

In Vitro AMPK Kinase Activity Assay

This assay directly measures the enzymatic activity of purified AMPK in the presence of a test compound.

  • Reaction Setup:

    • Prepare a reaction mixture containing purified recombinant AMPK (e.g., α1β1γ1 isoform), a specific peptide substrate (e.g., SAMS peptide), and ATP in a kinase reaction buffer.

    • Add varying concentrations of this compound or a vehicle control to the reaction mixture.

  • Kinase Reaction:

    • Initiate the reaction by adding [γ-³²P]ATP or using a non-radioactive method such as ADP-Glo™ Kinase Assay.

    • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Detection of Substrate Phosphorylation:

    • Radiometric Assay: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

    • Luminescence-Based Assay (ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced, which correlates with kinase activity, using a luciferase-based detection system.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between a small molecule and a protein.

  • Immobilization of AMPK:

    • Covalently immobilize purified recombinant AMPK protein onto a sensor chip surface.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor surface.

    • Continuously monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for characterizing the mechanism of action of this compound.

AMPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular 4_PivO_NMT_chloride This compound AMPK AMPK 4_PivO_NMT_chloride->AMPK Modulation p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation (Thr172) ACC ACC p_AMPK->ACC Phosphorylation (Ser79) Anabolic_Pathways Anabolic Pathways (e.g., Fatty Acid Synthesis) p_AMPK->Anabolic_Pathways Inhibits Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation) p_AMPK->Catabolic_Pathways Stimulates ACC->Anabolic_Pathways Promotes p_ACC p-ACC (Inactive) p_ACC->Anabolic_Pathways Inhibition Experimental_Workflow cluster_workflow Experimental Workflow for Characterization Compound_Prep Compound Preparation (this compound) In_Vitro_Assay In Vitro Kinase Assay Compound_Prep->In_Vitro_Assay Cellular_Assay Cellular Assay (Western Blot) Compound_Prep->Cellular_Assay Binding_Assay Binding Assay (SPR) Compound_Prep->Binding_Assay Cell_Culture Cell Culture (e.g., HEK293) Cell_Culture->Cellular_Assay Data_Analysis Data Analysis and Mechanism Elucidation In_Vitro_Assay->Data_Analysis Cellular_Assay->Data_Analysis Binding_Assay->Data_Analysis

References

An In-depth Technical Guide to 4-Pivaloyloxy-N-Methyltryptammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pivaloyloxy-N-methyltryptammonium chloride (4-PivO-NMT chloride) is a novel synthetic tryptamine (B22526) derivative engineered as a stable prodrug of psilocin. Psilocin, the active metabolite of psilocybin, is a potent serotonin (B10506) receptor agonist with significant therapeutic potential for various mental health disorders. However, its inherent instability and challenging bioavailability have historically posed hurdles for clinical development. This document provides a comprehensive overview of the fundamental properties of 4-pivaloyloxy-N-methyltryptammonium chloride, including its physicochemical characteristics, pharmacological profile, and the experimental methodologies used for its characterization. This technical guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic applications of next-generation psychedelic compounds.

Physicochemical Properties

4-Pivaloyloxy-N-methyltryptammonium chloride is the hydrochloride salt of the pivaloyl ester of 4-hydroxy-N-methyltryptamine (4-HO-NMT). The pivaloyl group is designed to protect the labile 4-hydroxy moiety of the tryptamine, thereby enhancing the compound's stability.

General Properties
PropertyValueReference
Chemical Name (2-{4-[(2,2-dimethylpropanoyl)oxy]-1H-indol-3-yl}ethyl)(methyl)azanium chloride[1]
Synonyms This compound[2]
CAS Number 3019920-38-5[2]
Molecular Formula C₁₆H₂₃ClN₂O₂[2]
Molecular Weight 310.82 g/mol [2]
Crystalline Form 1

A specific crystalline form, designated as "form 1," has been isolated and characterized, offering improved handling and formulation properties.[1]

Single-crystal X-ray diffraction analysis of form 1 of 4-pivaloyloxy-N-methyltryptammonium chloride has provided detailed structural information.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.4323(7)
b (Å) 14.3390(10)
c (Å) 13.0229(9)
α (°) 90
β (°) 104.888(2)
γ (°) 90
Volume (ų) 1883.3(2)
Z 4
Temperature (K) 297

The simulated XRPD pattern for crystalline form 1 exhibits characteristic peaks at specific 2θ angles.

Angle (°2θ)d-spacing (Å)
8.710.1
10.08.8
12.67.0
14.95.9
16.45.4
17.55.1
18.14.9
19.34.6
20.84.3
21.14.2
21.54.1

Synthesis and Experimental Protocols

While a detailed, step-by-step synthesis protocol for 4-pivaloyloxy-N-methyltryptammonium chloride from publicly available literature is limited, the general synthetic strategy involves the esterification of 4-hydroxy-N-methyltryptamine with pivaloyl chloride, followed by purification and salt formation.

General Synthesis Workflow

G cluster_synthesis Synthesis of 4-Pivaloyloxy-N-Methyltryptammonium Chloride 4-HO-NMT 4-Hydroxy-N-methyltryptamine Reaction Esterification Reaction 4-HO-NMT->Reaction PivCl Pivaloyl Chloride PivCl->Reaction Crude_Ester Crude 4-Pivaloyloxy-N-methyltryptamine Reaction->Crude_Ester Purification Chromatographic Purification Crude_Ester->Purification Pure_Ester Purified 4-Pivaloyloxy-N-methyltryptamine Purification->Pure_Ester HCl_Salt Salt Formation with HCl Pure_Ester->HCl_Salt Final_Product 4-Pivaloyloxy-N-methyltryptammonium chloride HCl_Salt->Final_Product

Caption: General synthetic workflow for 4-pivaloyloxy-N-methyltryptammonium chloride.

Experimental Protocol for Crystallization (Form 1)

The crystalline form 1 was obtained by slow evaporation of a solution of the compound in acetone.[3]

Pharmacological Properties

4-Pivaloyloxy-N-methyltryptammonium chloride is primarily investigated for its role as a prodrug of psilocin, aiming to deliver the active compound in a more controlled and bioavailable manner.[2]

Mechanism of Action

The proposed mechanism of action involves the in vivo hydrolysis of the pivaloyl ester to release 4-hydroxy-N-methyltryptamine (a close analog of psilocin), which then acts as a serotonin receptor agonist. Additionally, the compound has been described as a modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[2]

G cluster_moa Proposed Mechanism of Action 4-PivO-NMT 4-Pivaloyloxy-N- methyltryptammonium chloride Hydrolysis In vivo Hydrolysis 4-PivO-NMT->Hydrolysis AMPK_Modulation AMPK Signaling Pathway Modulation 4-PivO-NMT->AMPK_Modulation 4-HO-NMT 4-Hydroxy-N-methyltryptamine (Psilocin analog) Hydrolysis->4-HO-NMT Serotonin_Receptors Serotonin Receptors (e.g., 5-HT2A) 4-HO-NMT->Serotonin_Receptors Psychoactive_Effects Therapeutic/Psychoactive Effects Serotonin_Receptors->Psychoactive_Effects Neurogenesis Modulation of Neurogenesis & Neurite Outgrowth AMPK_Modulation->Neurogenesis

Caption: Proposed dual mechanism of action for 4-pivaloyloxy-N-methyltryptammonium chloride.

Therapeutic Potential

Preclinical studies suggest that 4-pivaloyloxy-N-methyltryptammonium chloride effectively converts to its active form in vivo, leading to desired psychoactive effects with improved stability and bioavailability.[2] The compound is being investigated for a wide range of therapeutic applications, including:

  • Treatment of inflammation and pain.[3]

  • Management of neurological and psychological disorders.[3]

  • Modulation of neurogenesis and neurite outgrowth.[2]

Analytical Methods

The characterization of 4-pivaloyloxy-N-methyltryptammonium chloride and its crystalline form 1 relies on standard analytical techniques in pharmaceutical development.

Analytical Workflow

G cluster_analysis Analytical Characterization Workflow Synthesis_Product Synthesized Compound SC-XRD Single-Crystal X-Ray Diffraction (SC-XRD) Synthesis_Product->SC-XRD XRPD X-Ray Powder Diffraction (XRPD) Synthesis_Product->XRPD Spectroscopy Spectroscopic Methods (NMR, IR, MS) Synthesis_Product->Spectroscopy Chromatography Chromatographic Purity (HPLC, LC-MS) Synthesis_Product->Chromatography Structural_Elucidation Structural Elucidation & Confirmation SC-XRD->Structural_Elucidation Crystalline_Form_ID Crystalline Form Identification XRPD->Crystalline_Form_ID Spectroscopy->Structural_Elucidation Purity_Assessment Purity Assessment Chromatography->Purity_Assessment

Caption: Standard workflow for the analytical characterization of the compound.

Key Analytical Techniques
  • Single-Crystal X-Ray Diffraction (SC-XRD): Used to determine the precise three-dimensional atomic structure of crystalline form 1, providing definitive proof of structure and stereochemistry.

  • X-Ray Powder Diffraction (XRPD): Employed to characterize the bulk crystalline material and to identify specific polymorphic forms. The experimental XRPD pattern is a critical quality control parameter.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the molecular structure in solution and for assessing purity.

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound and for quantifying it in various matrices.

Conclusion

4-Pivaloyloxy-N-methyltryptammonium chloride represents a promising advancement in the development of tryptamine-based therapeutics. Its design as a stable prodrug of a psilocin analog addresses key limitations of earlier psychedelic compounds. The characterization of a specific crystalline form provides a solid foundation for its further development as a pharmaceutical agent. While much of the detailed preclinical and clinical data remains proprietary, the available information highlights the potential of this compound to become a valuable tool in the treatment of a variety of neurological and psychiatric conditions. Further research is warranted to fully elucidate its pharmacological profile, safety, and efficacy in clinical settings.

References

An In-depth Technical Guide to the Pharmacology of 4-PivO-NMT Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-PivO-NMT chloride is a novel compound, and as of this writing, specific quantitative pharmacological data such as receptor binding affinities (Ki values) or functional potencies (IC50/EC50 values) from peer-reviewed scientific literature are not publicly available. This guide is compiled from patent literature, vendor information, and established scientific principles regarding its putative mechanism of action.

Introduction

4-pivaloyloxy-N-methyltryptammonium chloride (this compound) is a novel, indole-derived small molecule with potential therapeutic applications in a range of disorders.[1] Patent literature suggests its utility in the prevention or treatment of inflammation, pain, and neurological conditions.[1] The primary mechanism of action is proposed to be the modulation of the AMP-activated protein kinase (AMPK) signaling pathway, which is a critical regulator of cellular energy homeostasis, neurogenesis, and neurite outgrowth.

This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its chemical properties, proposed mechanism of action, and the experimental protocols that would be employed to characterize its pharmacological profile.

Table 1: Compound Identification

IUPAC Name (2-{4-[(2,2-dimethylpropanoyl)oxy]-1H-indol-3-yl}ethyl)(methyl)azanium chloride
Synonyms This compound, 4-pivaloyloxy-N-methyltryptammonium chloride
Chemical Formula C17H25N2O2+ · Cl-
Molecular Weight 324.85 g/mol
Chemical Structure

Proposed Mechanism of Action: AMPK Signaling Pathway Modulation

This compound is described as a modulator of the AMPK signaling pathway. AMPK is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy balance. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.

Activation of AMPK occurs in response to an increase in the cellular AMP:ATP ratio, indicating low energy status. This activation triggers a cascade of downstream events aimed at restoring energy homeostasis by stimulating catabolic processes that generate ATP and inhibiting anabolic processes that consume ATP.

The proposed modulation of AMPK by this compound suggests that the compound may either directly or indirectly influence the activity of this kinase, leading to downstream effects on neurogenesis and neurite outgrowth. This could be particularly relevant for the treatment of neurological disorders characterized by neuronal damage or dysfunction.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream_catabolic Catabolic Activation cluster_downstream_anabolic Anabolic Inhibition cluster_therapeutic Therapeutic Outcomes Cellular Stress Cellular Stress AMP_ATP_Ratio ↑ AMP/ATP Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 activates AMPK AMPK (α, β, γ subunits) LKB1->AMPK phosphorylates (Thr172) CaMKK2 CaMKK2 CaMKK2->AMPK phosphorylates (Thr172) 4-PivO-NMT This compound 4-PivO-NMT->AMPK modulates Glycolysis Glycolysis AMPK->Glycolysis activates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation activates Autophagy Autophagy AMPK->Autophagy activates mTORC1 mTORC1 Signaling AMPK->mTORC1 inhibits Neurogenesis Neurogenesis AMPK->Neurogenesis promotes Neurite Outgrowth Neurite Outgrowth AMPK->Neurite Outgrowth promotes Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis inhibits Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis inhibits

Figure 1: Proposed AMPK Signaling Pathway Modulation by this compound.

Potential Therapeutic Applications

Based on the patent literature, this compound is being investigated for several therapeutic applications:

  • Neurological Disorders: By modulating neurogenesis and neurite outgrowth, the compound may have potential in treating neurodegenerative diseases, stroke, or traumatic brain injury.

  • Pain and Inflammation: The patent claims utility in preventing or treating pain and inflammation, suggesting a possible role in conditions like arthritis or neuropathic pain.

  • Mitogen-Activated Protein Kinase (MAPK) Modulation: The patent also mentions the modulation of MAPK activity, a signaling pathway involved in cellular responses to a wide range of stimuli, including stress, and is implicated in inflammation and cancer.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the pharmacological activity of this compound, with a focus on its effects on AMPK.

In Vitro AMPK Kinase Activity Assay

This assay directly measures the effect of this compound on the kinase activity of purified AMPK.

4.1.1 Materials

  • Recombinant human AMPK (α1β1γ1 or α2β1γ1 isoforms)

  • SAMS peptide (a synthetic substrate for AMPK)

  • [γ-32P]ATP

  • Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2, 0.4 mM EDTA)

  • This compound stock solution (in DMSO)

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter

4.1.2 Procedure

  • Prepare a reaction mixture containing kinase assay buffer, recombinant AMPK, and SAMS peptide.

  • Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture. A known AMPK activator (e.g., A-769662) should be used as a positive control.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantify the amount of 32P incorporated into the SAMS peptide using a scintillation counter.

  • Calculate the percentage of AMPK activity relative to the vehicle control for each concentration of this compound to determine the EC50 or IC50.

AMPK_Kinase_Assay_Workflow Prepare_Mixture Prepare reaction mixture: - Recombinant AMPK - SAMS peptide - Kinase buffer Add_Compound Add varying concentrations of This compound or controls Prepare_Mixture->Add_Compound Initiate_Reaction Initiate reaction with [γ-32P]ATP Add_Compound->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate_Reaction Terminate reaction on P81 paper Incubate->Terminate_Reaction Wash Wash P81 paper with 1% phosphoric acid Terminate_Reaction->Wash Quantify Quantify 32P incorporation (Scintillation counting) Wash->Quantify Analyze Analyze data and determine EC50/IC50 Quantify->Analyze End End Analyze->End

Figure 2: Workflow for In Vitro AMPK Kinase Activity Assay.
Cellular AMPK Activation Assay (Western Blot)

This assay determines if this compound can activate AMPK in a cellular context by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

4.2.1 Materials

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells, primary neurons)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

4.2.2 Procedure

  • Plate cells and allow them to adhere.

  • Treat cells with varying concentrations of this compound or vehicle control for a specified time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AMPKα and phospho-ACC overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody.

  • Detect the signal using ECL reagent and a chemiluminescence imaging system.

  • Strip the membranes and re-probe with antibodies for total AMPKα and total ACC to normalize for protein loading.

  • Quantify band intensities to determine the ratio of phosphorylated to total protein.

Western_Blot_Workflow Cell_Culture Culture and treat cells with This compound Cell_Lysis Lyse cells and quantify protein Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (p-AMPK, p-ACC) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection ECL detection and imaging Secondary_Ab->Detection Stripping_Reprobing Strip and re-probe for total protein Detection->Stripping_Reprobing Analysis Quantify band intensity and analyze Stripping_Reprobing->Analysis End End Analysis->End

References

Initial Studies on 4-PivO-NMT Chloride for Pain Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-PivO-NMT chloride, a novel indole-derived compound, has been identified as a modulator of the AMP-activated protein kinase (AMPK) signaling pathway. While direct preclinical or clinical studies detailing its efficacy in pain models are not yet publicly available, its mechanism of action aligns with a growing body of research implicating AMPK activation as a promising therapeutic strategy for various pain states. This technical guide provides an in-depth overview of the scientific rationale for investigating this compound in pain research, outlines potential signaling pathways, and presents standardized experimental protocols for its evaluation as a novel analgesic agent.

Introduction: The Rationale for Targeting AMPK in Pain

Chronic pain is a significant global health issue with a substantial unmet medical need for more effective and safer analgesics. Recent research has highlighted the role of metabolic dysregulation in the pathophysiology of chronic pain. AMPK, a crucial cellular energy sensor, has emerged as a key therapeutic target. Activation of AMPK has been shown to alleviate pain in various preclinical models by inhibiting key signaling pathways involved in nociceptor sensitization and neuroinflammation.[1][2][3]

This compound is a pivaloyloxy prodrug of N-methyl-4-hydroxytryptamine (4-HO-NMT). As a modulator of the AMPK signaling pathway, it holds theoretical promise for the treatment of neurological disorders, pain, and inflammation. Patent applications covering 4-pivaloyloxy-n-methyltryptammonium chloride suggest its potential use in preventing and/or treating inflammation and pain, although specific data on its analgesic activity is not yet disclosed in publicly available literature.

Core Concept: The AMPK Signaling Pathway in Pain Modulation

The activation of AMPK is a promising strategy for pain management due to its multifaceted regulatory effects on cellular processes that contribute to the development and maintenance of chronic pain. The proposed mechanism involves the downstream regulation of several key signaling cascades implicated in pain pathogenesis.

Below is a diagram illustrating the central role of AMPK in modulating pain-related signaling pathways.

AMPK_Pain_Pathway cluster_stimuli cluster_central_hub cluster_downstream cluster_outcomes 4_PivO_NMT_Chloride This compound AMPK AMPK Activation 4_PivO_NMT_Chloride->AMPK Activates mTORC1 mTORC1 Inhibition AMPK->mTORC1 Inhibits MAPK MAPK Pathway Inhibition (p38, ERK, JNK) AMPK->MAPK Inhibits Inflammasome NLRP3 Inflammasome Inhibition AMPK->Inflammasome Inhibits Ion_Channels Ion Channel Modulation (e.g., Nav1.7, TRPA1) AMPK->Ion_Channels Modulates Analgesia Analgesia / Reduced Pain Hypersensitivity mTORC1->Analgesia MAPK->Analgesia Inflammasome->Analgesia Ion_Channels->Analgesia

Caption: Proposed signaling pathway for the analgesic effects of this compound via AMPK activation.

Quantitative Data Summary (Hypothetical Framework)

As no specific quantitative data for this compound in pain research is currently available, this section provides a template for how such data would be presented. Researchers investigating this compound would aim to populate tables with data from in vitro and in vivo studies.

Table 1: In Vitro Characterization of this compound

Assay TypeTargetMetricValueCell Line/System
Kinase Activity AssayAMPKEC50Data not availableRecombinant human AMPK
Western Blotp-AMPK (Thr172)Fold IncreaseData not availableDorsal Root Ganglion (DRG) Neurons
Western Blotp-mTOR% InhibitionData not availableDRG Neurons
Western Blotp-ERK% InhibitionData not availableMicroglia
ElectrophysiologyNav1.7 CurrentIC50Data not availableHEK293 cells expressing Nav1.7
Cytokine Release AssayIL-1β% InhibitionData not availableLPS-stimulated macrophages

Table 2: In Vivo Pharmacodynamic and Efficacy Data for this compound (Hypothetical)

Pain ModelSpeciesRoute of Admin.Dose RangeEfficacy EndpointResult
Neuropathic Pain (CCI)RatOralData not availableMechanical Allodynia (von Frey)Data not available
Neuropathic Pain (CCI)RatOralData not availableThermal Hyperalgesia (Hargreaves)Data not available
Inflammatory Pain (CFA)MouseIntraperitonealData not availablePaw Withdrawal LatencyData not available
Acute Nociceptive PainMouseOralData not availableHot Plate LatencyData not available

Table 3: Pharmacokinetic Profile of this compound (Hypothetical)

SpeciesRoute of Admin.DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)
RatOralData not availableData not availableData not availableData not availableData not availableData not available
RatIntravenousData not availableData not availableData not availableData not availableData not available100

Experimental Protocols: A Standardized Approach for Evaluation

The following are detailed, standardized protocols that would be appropriate for the initial preclinical evaluation of this compound as a potential analgesic.

In Vitro AMPK Activation Assay

Objective: To determine the potency and efficacy of this compound in activating AMPK in a relevant cell type (e.g., primary dorsal root ganglion neurons or a neuronal cell line).

Methodology:

  • Cell Culture: Culture primary DRG neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 nM to 100 µM) for a specified time (e.g., 1 hour). Include a vehicle control and a positive control (e.g., A-769662).

  • Cell Lysis: Lyse the cells and determine the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe membranes with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify band intensities and express the level of AMPK activation as the ratio of phospho-AMPKα to total AMPKα. Plot a dose-response curve to determine the EC50.

In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI)

Objective: To assess the efficacy of this compound in reducing mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.

Methodology:

  • Animal Model: Induce CCI in adult male Sprague-Dawley rats by loosely ligating the sciatic nerve.

  • Baseline Testing: Before and after surgery, establish baseline pain thresholds for mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using the Hargreaves test).

  • Drug Administration: Once neuropathic pain is established (typically 7-14 days post-surgery), administer this compound or vehicle via the desired route (e.g., oral gavage). A positive control, such as gabapentin, should be included.

  • Behavioral Testing: Assess mechanical and thermal thresholds at various time points after drug administration (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis: Compare the paw withdrawal thresholds/latencies between the treatment groups and the vehicle group.

Experimental Workflow Visualization

The following diagram outlines a typical preclinical workflow for evaluating a novel analgesic compound like this compound.

Preclinical_Workflow cluster_invitro cluster_invivo cluster_outcome Target_Engagement Target Engagement (AMPK Activation Assay) Cellular_Assays Cellular Functional Assays (e.g., Electrophysiology, Cytokine Release) Target_Engagement->Cellular_Assays PK_Studies Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Cellular_Assays->PK_Studies Acute_Pain Acute Pain Models (Hot Plate, Tail Flick) PK_Studies->Acute_Pain Neuropathic_Pain Neuropathic Pain Models (CCI, SNL) Acute_Pain->Neuropathic_Pain Inflammatory_Pain Inflammatory Pain Models (CFA, Carrageenan) Neuropathic_Pain->Inflammatory_Pain Go_NoGo Go/No-Go Decision for Further Development Inflammatory_Pain->Go_NoGo

References

An Exploratory Technical Guide to Investigating the Anti-Inflammatory Potential of 4-PivO-NMT Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-PivO-NMT chloride is an indole-derived compound identified as a modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[1] While its primary characterization has been in the context of neurogenesis, its role as an AMPK modulator suggests significant therapeutic potential in other areas, including the management of inflammatory conditions.[1] The inflammatory process is a complex biological response involving numerous signaling cascades. Key pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the production of pro-inflammatory mediators. AMPK activation is known to have anti-inflammatory effects, often by suppressing these very pathways. This guide provides a comprehensive framework for the exploratory investigation of this compound's anti-inflammatory properties, outlining key experimental protocols, anticipated data presentation, and the underlying signaling logic.

Quantitative Data Summary

Effective evaluation of a novel anti-inflammatory compound requires rigorous quantitative analysis. The following tables are presented as a template for organizing and interpreting experimental data on this compound.

Table 1: Cytotoxicity of this compound on Macrophage Cell Line

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)100± 4.5
198.7± 5.1
597.2± 4.8
1095.5± 5.3
2592.1± 6.0
5088.4± 5.7
10085.2± 6.2

This table is a hypothetical representation of expected data from a cytotoxicity assay (e.g., MTT or CCK-8) on a relevant cell line such as RAW 264.7 macrophages to establish non-toxic concentrations for subsequent experiments.

Table 2: Effect of this compound on Inflammatory Mediators in LPS-Stimulated Macrophages

TreatmentNitric Oxide (NO) Production (µM)Prostaglandin E2 (PGE₂) Production (pg/mL)
Control1.2 ± 0.325.5 ± 4.1
LPS (1 µg/mL)45.8 ± 3.9350.2 ± 25.8
LPS + 4-PivO-NMT (10 µM)30.1 ± 2.5210.7 ± 18.9
LPS + 4-PivO-NMT (25 µM)15.7 ± 1.8 125.4 ± 15.3
LPS + 4-PivO-NMT (50 µM)8.9 ± 1.1 70.1 ± 9.8

*p<0.05, **p<0.01, ***p<0.001 compared to LPS-treated group. Data are presented as mean ± SD. This hypothetical data illustrates the potential dose-dependent inhibitory effect of the compound on key inflammatory mediators.

Table 3: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control30.2 ± 5.115.8 ± 3.410.5 ± 2.1
LPS (1 µg/mL)1250.6 ± 110.2850.4 ± 75.9450.7 ± 40.3
LPS + 4-PivO-NMT (10 µM)980.1 ± 95.6650.2 ± 60.1320.9 ± 31.5*
LPS + 4-PivO-NMT (25 µM)650.5 ± 62.3 410.8 ± 42.7180.4 ± 20.1**
LPS + 4-PivO-NMT (50 µM)320.7 ± 35.8 205.1 ± 25.390.6 ± 11.2***

*p<0.05, **p<0.01, ***p<0.001 compared to LPS-treated group. Data are presented as mean ± SD. This table represents expected results from ELISA assays, demonstrating the compound's potential to suppress major pro-inflammatory cytokines.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound.

1. Cell Culture and Lipopolysaccharide (LPS) Stimulation

  • Cell Line: Murine macrophage cell line RAW 264.7 or microglial cell line BV2.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability, 24-well for mediator analysis, 6-well for protein extraction).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Stimulate the cells with LPS (from E. coli O111:B4) at a final concentration of 1 µg/mL for a specified duration (e.g., 24 hours for mediator production, shorter time points for signaling pathway analysis).

2. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the non-toxic concentration range of this compound.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁴ cells/well.

    • After 24 hours, treat the cells with various concentrations of this compound for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

3. Nitric Oxide (NO) Production Assay (Griess Test)

  • Objective: To quantify the effect of this compound on NO production.

  • Protocol:

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to determine the nitrite concentration.

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

  • Objective: To measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture medium.

  • Protocol:

    • Use commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.

    • Collect cell culture supernatants after 24 hours of LPS stimulation.

    • Perform the ELISA according to the manufacturer's instructions, which typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, followed by a substrate, and finally stopping the reaction.

    • Measure the absorbance at the specified wavelength and calculate cytokine concentrations based on the standard curve.

5. Western Blot Analysis for Signaling Proteins

  • Objective: To investigate the effect of this compound on the activation of AMPK, NF-κB, and MAPK signaling pathways.

  • Protocol:

    • After pre-treatment with this compound and a shorter LPS stimulation (e.g., 15-60 minutes), wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: p-AMPK, AMPK, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control like β-actin or GAPDH.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action

The primary hypothesis for the anti-inflammatory action of this compound is its ability to activate AMPK, which in turn inhibits pro-inflammatory signaling. The diagram below illustrates this proposed cascade.

G cluster_0 Pro-inflammatory Signaling cluster_1 Therapeutic Intervention LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK Kinases MAPKKs TLR4->MAPK Kinases IκBα IκBα IKK->IκBα Inhibits NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Sequesters Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation MAPKs (p38, ERK, JNK) MAPKs (p38, ERK, JNK) MAPK Kinases->MAPKs (p38, ERK, JNK) MAPKs (p38, ERK, JNK)->Nucleus Activates AP-1, etc. Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS, COX-2) This compound This compound AMPK AMPK This compound->AMPK Activates AMPK->IKK Inhibits AMPK->MAPK Kinases Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via AMPK activation.

General Experimental Workflow

The logical progression for evaluating the anti-inflammatory potential of a novel compound is depicted in the workflow diagram below.

G start Start: Identify Compound (this compound) cytotoxicity 1. Cytotoxicity Assay (e.g., MTT on RAW 264.7) start->cytotoxicity determine_conc Determine Non-Toxic Concentration Range cytotoxicity->determine_conc in_vitro_screening 2. In Vitro Screening (LPS-Stimulated Macrophages) determine_conc->in_vitro_screening mediator_analysis Measure Inflammatory Mediators (NO, PGE₂) in_vitro_screening->mediator_analysis cytokine_analysis Measure Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) in_vitro_screening->cytokine_analysis mechanism_study 3. Mechanism of Action Study mediator_analysis->mechanism_study cytokine_analysis->mechanism_study western_blot Western Blot for Signaling Pathways (AMPK, NF-κB, MAPKs) mechanism_study->western_blot end Conclusion: Evaluate Anti-inflammatory Potential western_blot->end

Caption: Workflow for evaluating the anti-inflammatory potential of this compound.

References

Methodological & Application

Application Notes and Protocols: 4-PivO-NMT Chloride in Neurological Disorder Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-PivO-NMT chloride is an indole-derived compound that has been identified as a modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[1] As a regulator of cellular energy homeostasis, AMPK is a critical player in neuronal health, and its dysregulation has been implicated in various neurodegenerative diseases. This compound's ability to modulate AMPK activity suggests its potential as a therapeutic agent for neurological disorders by promoting neurogenesis and neurite outgrowth.[1] This document provides detailed application notes and standardized protocols for investigating the efficacy of this compound in relevant in vitro and in vivo models of neurological disorders.

Mechanism of Action

This compound is postulated to exert its neuroprotective and neuro-regenerative effects primarily through the modulation of the AMPK signaling pathway.[1] AMPK is a master regulator of cellular metabolism, and its activation can trigger downstream pathways that enhance cellular stress resistance, reduce inflammation, and promote cell survival. Additionally, there is evidence to suggest that this compound may also modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in diverse cellular functions including neuronal plasticity and survival.

Below is a diagram illustrating the proposed signaling pathway of this compound.

4_PivO_NMT_chloride_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular 4_PivO_NMT_chloride This compound AMPK AMPK 4_PivO_NMT_chloride->AMPK modulates MAPK MAPK 4_PivO_NMT_chloride->MAPK modulates Neurogenesis Neurogenesis AMPK->Neurogenesis Neurite_Outgrowth Neurite Outgrowth AMPK->Neurite_Outgrowth Neuroprotection Neuroprotection MAPK->Neuroprotection

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

Disclaimer: The following tables are illustrative examples of how quantitative data for this compound could be presented. The values provided are hypothetical and are intended to serve as a template for researchers to populate with their own experimental data.

Table 1: In Vitro Efficacy of this compound on Neurite Outgrowth in a Human Neuroblastoma Cell Line (SH-SY5Y)

Concentration (µM)Mean Neurite Length (µm) ± SDPercentage of Cells with Neurites (%) ± SD
Vehicle Control50.2 ± 5.135.4 ± 3.2
0.165.8 ± 6.348.9 ± 4.1
188.4 ± 7.965.2 ± 5.5
10105.1 ± 9.278.6 ± 6.7
10075.3 ± 7.055.1 ± 4.9

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Aluminum Chloride-Induced Alzheimer's Disease

Treatment GroupLatency to Find Platform (s) ± SD (Morris Water Maze)Amyloid-β (Aβ) Plaque Load (%) ± SD (Hippocampus)
Vehicle Control55.3 ± 6.815.2 ± 2.1
This compound (1 mg/kg)42.1 ± 5.410.8 ± 1.5
This compound (10 mg/kg)30.5 ± 4.16.5 ± 0.9
This compound (50 mg/kg)33.2 ± 4.57.1 ± 1.0
Donepezil (5 mg/kg)28.9 ± 3.9Not Assessed

Table 3: Effect of this compound on Dopaminergic Neuron Survival in an MPTP-Induced Mouse Model of Parkinson's Disease

Treatment GroupTyrosine Hydroxylase (TH)+ Cell Count in Substantia Nigra ± SDStriatal Dopamine (B1211576) Levels (ng/mg tissue) ± SD
Vehicle Control3500 ± 3202.5 ± 0.4
This compound (1 mg/kg)4500 ± 4104.1 ± 0.6
This compound (10 mg/kg)5800 ± 5306.8 ± 0.9
This compound (50 mg/kg)5500 ± 5106.5 ± 0.8
L-DOPA (20 mg/kg)Not Assessed8.2 ± 1.1

Experimental Protocols

In Vitro Neurite Outgrowth Assay

This protocol describes a method to assess the effect of this compound on neurite outgrowth in a neuronal cell line.

Neurite_Outgrowth_Assay_Workflow cluster_workflow Experimental Workflow Start Start Cell_Seeding Seed SH-SY5Y cells Start->Cell_Seeding Differentiation Induce differentiation (e.g., with retinoic acid) Cell_Seeding->Differentiation Treatment Treat with this compound at various concentrations Differentiation->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Fixation_Staining Fix and stain cells (e.g., with β-III tubulin antibody) Incubation->Fixation_Staining Imaging Image acquisition using high-content microscopy Fixation_Staining->Imaging Analysis Quantify neurite length and branching Imaging->Analysis End End Analysis->End

Caption: Workflow for the in vitro neurite outgrowth assay.

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Retinoic acid

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (5% bovine serum albumin in PBS)

  • Primary antibody: anti-β-III tubulin

  • Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG

  • DAPI stain

  • 96-well imaging plates

Procedure:

  • Seed SH-SY5Y cells into 96-well imaging plates at a density of 5,000 cells/well.

  • Allow cells to adhere overnight.

  • Induce differentiation by replacing the growth medium with a low-serum medium containing 10 µM retinoic acid.

  • After 24 hours of differentiation, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control.

  • Incubate the plates for 48-72 hours.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with primary antibody (anti-β-III tubulin) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Acquire images using a high-content imaging system.

  • Analyze images using appropriate software to quantify neurite length, number of primary neurites, and branching points.

In Vivo Alzheimer's Disease Model (Aluminum Chloride-Induced)

This protocol outlines the use of this compound in a chemically-induced rodent model of Alzheimer's disease.

Alzheimer_Model_Workflow cluster_workflow Experimental Workflow Start Start Animal_Acclimation Acclimate adult male Wistar rats Start->Animal_Acclimation AD_Induction Induce AD-like pathology with Aluminum Chloride (AlCl3) administration (e.g., 100 mg/kg, p.o. for 6 weeks) Animal_Acclimation->AD_Induction Treatment_Initiation Initiate daily treatment with This compound or vehicle AD_Induction->Treatment_Initiation Behavioral_Testing Perform behavioral tests (e.g., Morris Water Maze) during the final week of treatment Treatment_Initiation->Behavioral_Testing Tissue_Collection Euthanize animals and collect brain tissue Behavioral_Testing->Tissue_Collection Biochemical_Analysis Perform biochemical analysis (e.g., ELISA for Aβ levels) Tissue_Collection->Biochemical_Analysis Histological_Analysis Perform histological analysis (e.g., Thioflavin S staining for plaques) Tissue_Collection->Histological_Analysis End End Biochemical_Analysis->End Histological_Analysis->End

Caption: Workflow for the in vivo Alzheimer's disease model.

Materials:

  • Adult male Wistar rats (200-250 g)

  • Aluminum chloride (AlCl₃)

  • This compound

  • Vehicle (e.g., saline or DMSO/saline mixture)

  • Morris Water Maze apparatus

  • ELISA kits for Aβ₄₂

  • Thioflavin S staining reagents

Procedure:

  • Acclimate rats for at least one week before the start of the experiment.

  • Divide animals into treatment groups (e.g., Vehicle Control, AlCl₃ + Vehicle, AlCl₃ + this compound at different doses, Positive Control).

  • Induce Alzheimer's-like pathology by oral administration of AlCl₃ (e.g., 100 mg/kg) daily for 6 weeks.

  • From week 4 to week 6, co-administer the respective doses of this compound or vehicle daily.

  • During the final week of treatment, conduct behavioral testing using the Morris Water Maze to assess spatial learning and memory. Record the escape latency and path length to find the hidden platform.

  • At the end of the treatment period, euthanize the animals and perfuse with saline followed by 4% PFA.

  • Collect brain tissues. Hemisect the brains.

  • Use one hemisphere for biochemical analysis. Homogenize the hippocampus and cortex and measure Aβ₄₂ levels using ELISA.

  • Use the other hemisphere for histological analysis. Cryosection the brain and perform Thioflavin S staining to visualize amyloid plaques.

  • Quantify the plaque load using image analysis software.

In Vivo Parkinson's Disease Model (MPTP-Induced)

This protocol details the evaluation of this compound in a neurotoxin-induced mouse model of Parkinson's disease.

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • This compound

  • Vehicle

  • Apparatus for behavioral testing (e.g., rotarod, cylinder test)

  • HPLC system for dopamine measurement

  • Antibodies for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase)

Procedure:

  • Acclimate mice for one week.

  • Divide mice into experimental groups.

  • Administer MPTP (e.g., 20 mg/kg, intraperitoneally, 4 injections at 2-hour intervals) on a single day to induce dopaminergic neurodegeneration.

  • Begin daily treatment with this compound or vehicle 24 hours after the last MPTP injection and continue for 7-14 days.

  • Perform behavioral testing (e.g., rotarod test for motor coordination, cylinder test for forelimb asymmetry) at baseline and at the end of the treatment period.

  • At the end of the study, euthanize the mice and collect brain tissue.

  • Dissect the striatum from one hemisphere for neurochemical analysis. Measure dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.

  • Fix the other hemisphere in 4% PFA for immunohistochemical analysis.

  • Section the substantia nigra and striatum and stain for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.

  • Perform stereological cell counting to quantify the number of TH-positive neurons in the substantia nigra.

Conclusion

The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in models of neurological disorders. Based on its proposed mechanism as an AMPK modulator, this compound holds promise for further investigation. Rigorous and standardized experimental procedures are crucial to elucidate its therapeutic potential and to generate reproducible and reliable data for the drug development pipeline. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and to thoroughly document all methodologies and findings.

References

techniques for dissolving 4-PivO-NMT chloride for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and experimental use of 4-PivO-NMT chloride, an indole-derived modulator of the AMP-activated protein kinase (AMPK) signaling pathway. This compound is under investigation for its potential applications in neurological disorders, pain, and inflammation.

Introduction to this compound

This compound (4-pivaloyloxy-N-methyltryptammonium chloride) is a research chemical that acts as a modulator of the AMPK signaling pathway.[1] The AMPK pathway is a central regulator of cellular energy homeostasis, and its modulation has therapeutic potential in various diseases. Understanding the proper techniques for dissolving and handling this compound is crucial for obtaining reliable and reproducible experimental results.

Physicochemical Properties and Solubility

While extensive quantitative solubility data for this compound is not publicly available, its chemical structure as a tryptammonium salt with a pivalate (B1233124) ester suggests certain solubility characteristics. The quaternary ammonium (B1175870) group generally increases water solubility compared to the parent indole, while the pivalate ester group enhances lipophilicity.

Table 1: Estimated Solubility of this compound

SolventTypeExpected SolubilityRecommended Starting Concentration for Stock Solutions
Dimethyl Sulfoxide (DMSO)Polar AproticHighly Soluble10-50 mM
Ethanol (EtOH)Polar ProticSoluble5-10 mM
WaterPolar ProticSparingly to Moderately SolubleLower concentrations, empirical determination needed
Phosphate-Buffered Saline (PBS)Aqueous BufferLikely sparingly solubleEmpirical determination needed for desired final concentration

Note: The solubility in aqueous solutions may be limited. It is recommended to first dissolve the compound in an organic solvent like DMSO to create a high-concentration stock solution, which can then be diluted into aqueous buffers or cell culture media for experiments.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage of stock solutions, it is recommended to aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 310.82 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Tare a sterile microcentrifuge tube on the analytical balance.

  • Carefully weigh out 3.11 mg of this compound powder into the tared tube.

  • Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution aliquots at -20°C or -80°C.

This protocol provides a general workflow for treating cultured cells with this compound to study its effects on the AMPK signaling pathway.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • 10 mM this compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Protein assay reagents

  • Reagents for downstream analysis (e.g., Western blotting, qPCR)

Procedure:

  • Cell Seeding: Plate the cells at the desired density in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow overnight.

  • Preparation of Working Solutions: Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to minimize solvent toxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Downstream Analysis: The cell lysates are now ready for downstream analysis, such as Western blotting to assess the phosphorylation status of AMPK and its downstream targets, or qPCR to analyze gene expression changes.

Visualizations

AMPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core AMPK Core cluster_downstream Downstream Effects Cellular Stress Cellular Stress Increased AMP/ATP ratio Increased AMP/ATP ratio Cellular Stress->Increased AMP/ATP ratio LKB1 LKB1 AMPK AMPK LKB1->AMPK CaMKKβ CaMKKβ CaMKKβ->AMPK Increased AMP/ATP ratio->LKB1 Increased Ca2+ Increased Ca2+ Increased Ca2+->CaMKKβ Anabolic Pathways Anabolic Pathways AMPK->Anabolic Pathways Catabolic Pathways Catabolic Pathways AMPK->Catabolic Pathways mTORC1 mTORC1 AMPK->mTORC1 ACC ACC AMPK->ACC Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis ACC->Lipid Synthesis This compound This compound This compound->AMPK Modulates Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh this compound B Dissolve in DMSO (10 mM Stock) A->B C Aliquot and Store at -80°C B->C E Prepare Working Solutions in Media C->E Use one aliquot D Seed Cells F Treat Cells (Vehicle and Compound) D->F E->F G Incubate for a Defined Period F->G H Lyse Cells and Quantify Protein G->H K Cell Viability Assay (e.g., MTT) G->K Parallel Plate I Western Blot (p-AMPK, p-ACC) H->I J qPCR (Target Gene Expression) H->J

References

Application Notes and Protocols for 4-PivO-NMT Chloride in AMPK Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-PivO-NMT chloride is an indole-derived modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[1] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism, making it an attractive therapeutic target for a variety of diseases, including metabolic disorders and cancer.[2][3][4] These application notes provide detailed protocols for investigating the effects of this compound on AMPK activation and its downstream signaling pathways.

AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits. Its activation is triggered by an increase in the cellular AMP:ATP ratio, which can be induced by various cellular stresses like glucose deprivation or hypoxia. Activation of AMPK involves the phosphorylation of the α-subunit at Threonine 172 (Thr172) by upstream kinases such as LKB1 and CaMKKβ. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis by switching on catabolic pathways that generate ATP and switching off anabolic pathways that consume ATP.

These protocols will guide researchers in assessing the potency and mechanism of action of this compound as an AMPK activator in both cell-based and cell-free assay systems.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: In Vitro AMPK Kinase Activity

CompoundConcentrationAMPK Activity (Fold Change vs. Vehicle)EC50 (µM)
This compound(e.g., 0.1 µM)
(e.g., 1 µM)
(e.g., 10 µM)
Positive Control (e.g., A-769662)(e.g., 10 µM)
Vehicle Control (e.g., DMSO)-1.0

Table 2: Cellular AMPK Activation (Western Blot)

TreatmentConcentrationpAMPKα (Thr172) / Total AMPKα RatiopACC (Ser79) / Total ACC Ratio
This compound(e.g., 1 µM)
(e.g., 10 µM)
(e.g., 50 µM)
Positive Control (e.g., AICAR)(e.g., 2 mM)
Vehicle Control (e.g., DMSO)-1.01.0

Signaling Pathway

The following diagram illustrates the central role of AMPK in cellular metabolism and highlights key upstream activators and downstream effectors.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Metabolic Stress\n(High AMP/ATP ratio) Metabolic Stress (High AMP/ATP ratio) LKB1 LKB1 AMPK AMPK LKB1->AMPK p(Thr172) CaMKKβ CaMKKβ CaMKKβ->AMPK p(Thr172) ACC ACC (Fatty Acid Synthesis) AMPK->ACC mTORC1 mTORC1 (Protein Synthesis, Cell Growth) AMPK->mTORC1 ULK1 ULK1 (Autophagy) AMPK->ULK1 PFKFB PFKFB (Glycolysis) AMPK->PFKFB This compound This compound This compound->AMPK In_Vitro_Assay_Workflow A Prepare Reagents (AMPK, SAMS, ATP, Compound) B Add Reagents to 96-well Plate A->B C Add this compound and Controls B->C D Incubate at 30°C for 60 min C->D E Add ADP-Glo™ Reagent (Incubate 40 min) D->E F Add Kinase Detection Reagent (Incubate 30 min) E->F G Measure Luminescence F->G H Data Analysis (Calculate Fold Change, EC50) G->H Western_Blot_Workflow A Seed and Culture Cells B Treat with this compound A->B C Cell Lysis B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F Western Transfer (PVDF) E->F G Blocking F->G H Primary Antibody Incubation (pAMPK, AMPK, pACC, ACC) G->H I Secondary Antibody Incubation H->I J ECL Detection I->J K Image Analysis and Quantification J->K

References

Application Notes and Protocols for Assessing Neurite Outgrowth with a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

A CAVEAT FOR THE USER: Comprehensive searches for "4-PivO-NMT chloride" did not yield any specific information regarding its use in neurite outgrowth assays or its biological activity. The following application notes and protocols are therefore provided as a detailed, generalized guide for assessing the effects of a hypothetical neuroactive compound, hereinafter referred to as "Compound X," on neurite outgrowth. These protocols are based on established methodologies in the field and can be adapted by researchers for their specific compound of interest.

Introduction to Neurite Outgrowth Assays

Neurite outgrowth is a fundamental process in neuronal development, regeneration, and the formation of neural circuits. It involves the extension of axons and dendrites, collectively known as neurites, from the neuronal cell body. The assessment of neurite outgrowth is a critical component of neurobiology research and drug discovery, particularly in the fields of neurodevelopmental toxicology, neurodegenerative disease therapeutics, and nerve injury repair.

These assays typically involve culturing neurons, treating them with the compound of interest, and subsequently quantifying various parameters of neurite morphology. Common endpoints include measuring the length of the longest neurite, the total length of all neurites, the number of neurites per cell, and the complexity of neurite branching.

Experimental Protocols

Protocol 1: Primary Neuron Culture and Treatment

This protocol describes the culture of primary neurons, which are a widely used model for studying neurite outgrowth.

Materials:

  • Embryonic day 18 (E18) rat cortices or hippocampi

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)

  • Poly-D-lysine or Poly-L-ornithine

  • Laminin (B1169045)

  • Trypsin or Papain

  • DNase I

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Compound X (dissolved in a suitable vehicle, e.g., DMSO)

  • Culture plates (e.g., 96-well plates)

Procedure:

  • Plate Coating:

    • Coat culture plates with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.

    • Wash plates three times with sterile water and allow to dry.

    • (Optional) Further coat plates with laminin (10 µg/mL in HBSS) for 2-4 hours at 37°C before seeding neurons.

  • Neuron Isolation:

    • Dissect cortices or hippocampi from E18 rat embryos in ice-cold HBSS.

    • Mince the tissue and transfer to a tube containing a dissociation solution (e.g., trypsin or papain in HBSS).

    • Incubate at 37°C for 15-20 minutes.

    • Add FBS to inactivate the enzyme and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

    • Centrifuge the cell suspension and resuspend the pellet in neuronal culture medium.

  • Cell Seeding:

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Seed the neurons onto the coated plates at a desired density (e.g., 10,000-20,000 cells/well for a 96-well plate).

    • Incubate at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Allow neurons to adhere and extend initial neurites for 24-48 hours.

    • Prepare serial dilutions of Compound X in neuronal culture medium. Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

    • Carefully replace half of the medium in each well with the medium containing the appropriate concentration of Compound X or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

Protocol 2: Immunocytochemistry and Imaging

This protocol details the staining of neurons to visualize neurites for subsequent analysis.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.25% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin or Normal Goat Serum in PBS)

  • Primary antibody (e.g., anti-β-III Tubulin [Tuj1] or anti-MAP2)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • High-content imaging system or fluorescence microscope

Procedure:

  • Fixation:

    • After treatment, gently aspirate the culture medium.

    • Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.

    • Wash the wells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Antibody Staining:

    • Dilute the primary antibody in Blocking Buffer to the recommended concentration.

    • Incubate the cells with the primary antibody solution overnight at 4°C.

    • Wash three times with PBS.

    • Dilute the fluorescently labeled secondary antibody in Blocking Buffer.

    • Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Incubate the cells with a DAPI solution for 5-10 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Add a drop of mounting medium to each well (if using slides) or leave cells in PBS for imaging in plates.

  • Imaging:

    • Acquire images using a high-content imaging system or a fluorescence microscope. Capture images of both the neuronal morphology (e.g., β-III Tubulin) and the nuclei (DAPI).

Protocol 3: Image Analysis and Data Quantification

This protocol outlines the steps for analyzing the acquired images to obtain quantitative data on neurite outgrowth.

Software:

  • ImageJ/Fiji with NeuriteJ plugin, CellProfiler, or commercial high-content analysis software (e.g., MetaXpress, Harmony).

Procedure:

  • Image Pre-processing:

    • If necessary, apply background subtraction and filtering to enhance the signal-to-noise ratio of the neurite images.

  • Neurite Tracing and Measurement:

    • Use the chosen software to automatically or semi-automatically trace the neurites.

    • The software will identify the cell bodies (often using the nuclear stain as a seed) and trace the processes extending from them.

    • Quantify the following parameters:

      • Total Neurite Length per Neuron: The sum of the lengths of all neurites from a single neuron.

      • Longest Neurite Length: The length of the longest individual neurite from a neuron.

      • Number of Neurites per Neuron: The total count of primary neurites originating from the cell body.

      • Number of Branch Points: The number of points where a neurite divides.

      • Cell Viability: The number of healthy nuclei (DAPI-stained) per field of view.

  • Data Analysis:

    • Export the quantitative data into a spreadsheet program (e.g., Microsoft Excel, GraphPad Prism).

    • Normalize the neurite outgrowth parameters to the vehicle control.

    • Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the effects of Compound X.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Effect of Compound X on Neurite Outgrowth Parameters

Treatment GroupConcentration (µM)Total Neurite Length (µm/neuron) ± SEMLongest Neurite Length (µm) ± SEMNumber of Neurites per Neuron ± SEMNumber of Branch Points per Neuron ± SEMCell Viability (% of Control) ± SEM
Vehicle Control0150.2 ± 10.585.6 ± 5.14.2 ± 0.32.1 ± 0.2100 ± 4.5
Compound X0.1165.8 ± 12.192.3 ± 6.24.5 ± 0.42.4 ± 0.398.2 ± 5.1
Compound X1220.4 ± 15.3130.1 ± 8.95.8 ± 0.53.9 ± 0.495.7 ± 4.8
Compound X1095.3 ± 8.750.2 ± 4.52.1 ± 0.21.0 ± 0.160.3 ± 6.2*
Positive Control-
Negative Control-

*p < 0.05 compared to Vehicle Control

Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis plate_coating Plate Coating (Poly-D-lysine/Laminin) cell_seeding Cell Seeding plate_coating->cell_seeding neuron_isolation Primary Neuron Isolation (e.g., E18 Rat Cortex) neuron_isolation->cell_seeding compound_treatment Treatment with Compound X cell_seeding->compound_treatment fixation_staining Fixation & Immunostaining (β-III Tubulin, DAPI) compound_treatment->fixation_staining imaging High-Content Imaging fixation_staining->imaging quantification Image Analysis & Quantification imaging->quantification data_analysis Statistical Analysis quantification->data_analysis

Caption: Experimental workflow for assessing neurite outgrowth.

signaling_pathway cluster_intracellular Intracellular Signaling Cascade cluster_cytoskeleton Cytoskeletal Dynamics compound_x Compound X receptor Receptor / Target compound_x->receptor pi3k PI3K receptor->pi3k rac_cdc42 Rac/Cdc42 receptor->rac_cdc42 akt Akt pi3k->akt actin Actin Polymerization akt->actin mapk MAPK/ERK rac_cdc42->mapk microtubule Microtubule Stabilization mapk->microtubule neurite_outgrowth Neurite Outgrowth actin->neurite_outgrowth microtubule->neurite_outgrowth

Caption: A generic signaling pathway involved in neurite outgrowth.

Application Notes and Protocols for Utilizing G9a/GLP Inhibitors in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The epigenetic regulation of inflammatory pathways in glial cells, particularly microglia, has emerged as a promising area for therapeutic intervention. The euchromatic histone methyltransferases G9a and G9a-like protein (GLP) form a heterodimeric complex (G9a/GLP) that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a mark associated with transcriptional repression. Inhibition of the G9a/GLP complex has shown significant potential in mitigating neuroinflammatory responses and exerting neuroprotective effects. This document provides detailed application notes and protocols for using G9a/GLP inhibitors, exemplified by the well-characterized compound UNC0642, as a tool to study and potentially modulate neuroinflammation.

Mechanism of Action

UNC0642 is a potent and specific inhibitor of the G9a/GLP methyltransferase complex. By inhibiting G9a/GLP, UNC0642 reduces the levels of H3K9me2, leading to a more open chromatin state and the subsequent alteration of gene expression. In the context of neuroinflammation, this inhibition has been shown to suppress the expression of pro-inflammatory cytokines and promote the expression of neuroprotective and anti-inflammatory genes.

dot

cluster_0 Microglia Activation & Neuroinflammation cluster_1 Intervention with G9a/GLP Inhibitor Pro-inflammatory Stimuli Pro-inflammatory Stimuli G9a/GLP Complex G9a/GLP Complex Pro-inflammatory Stimuli->G9a/GLP Complex H3K9me2 H3K9me2 G9a/GLP Complex->H3K9me2 Methylation Reduced H3K9me2 Reduced H3K9me2 Transcriptional Repression Transcriptional Repression H3K9me2->Transcriptional Repression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) Transcriptional Repression->Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) Neuroinflammation Neuroinflammation Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α)->Neuroinflammation UNC0642 UNC0642 UNC0642->G9a/GLP Complex Inhibition Transcriptional Activation Transcriptional Activation Reduced H3K9me2->Transcriptional Activation Anti-inflammatory & Neuroprotective Gene Expression Anti-inflammatory & Neuroprotective Gene Expression Transcriptional Activation->Anti-inflammatory & Neuroprotective Gene Expression Reduced Neuroinflammation Reduced Neuroinflammation Anti-inflammatory & Neuroprotective Gene Expression->Reduced Neuroinflammation Animal Acclimation Animal Acclimation Grouping Grouping Animal Acclimation->Grouping Daily Injections (UNC0642/Vehicle) Daily Injections (UNC0642/Vehicle) Grouping->Daily Injections (UNC0642/Vehicle) Behavioral Testing Behavioral Testing Daily Injections (UNC0642/Vehicle)->Behavioral Testing Euthanasia & Tissue Collection Euthanasia & Tissue Collection Behavioral Testing->Euthanasia & Tissue Collection Biochemical & Histological Analysis Biochemical & Histological Analysis Euthanasia & Tissue Collection->Biochemical & Histological Analysis

Application Notes and Protocols for 4-PivO-NMT Chloride Treatment of Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-PivO-NMT chloride is a novel indole-derived compound that has been identified as a modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[1] This pathway is a central regulator of cellular energy homeostasis and plays a crucial role in neuronal health, including processes like neurogenesis and neurite outgrowth.[1] Due to its ability to modulate AMPK activity, this compound is a promising candidate for research in neurological disorders, pain, and inflammation.[1]

These application notes provide a comprehensive set of protocols for researchers to investigate the effects of this compound on neuronal cells. The protocols cover essential assays for determining the compound's impact on cell viability, its ability to stimulate neurite outgrowth, and its mechanism of action through AMPK activation.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the described experimental protocols. Researchers should populate these tables with their own experimental results for clear comparison across different treatment conditions.

Table 1: Effects of this compound on Neuronal Cell Viability

Concentration (µM)Cell Viability (% of Vehicle Control)Lactate Dehydrogenase (LDH) Release (% of Positive Control)
Vehicle (e.g., 0.1% DMSO)1000
0.1
1
10
50
100
Positive Control (e.g., Staurosporine)100

Table 2: Quantification of Neurite Outgrowth in Response to this compound

TreatmentAverage Neurite Length per Neuron (µm)Percentage of Neurite-Bearing Cells (%)Number of Primary Neurites per Neuron
Vehicle (e.g., 0.1% DMSO)
This compound (1 µM)
This compound (10 µM)
This compound (50 µM)
Positive Control (e.g., BDNF)
Negative Control (e.g., Nocodazole)

Table 3: Activation of AMPK Signaling Pathway by this compound

TreatmentTime Pointp-AMPKα (Thr172) / Total AMPKα Ratio (Fold Change vs. Vehicle)
Vehicle (e.g., 0.1% DMSO)1h1.0
This compound (10 µM)1h
This compound (10 µM)6h
This compound (10 µM)24h
Positive Control (e.g., AICAR)1h

Signaling Pathway and Experimental Workflow

AMPK_Signaling_Pathway cluster_0 Upstream Signals cluster_1 AMPK Activation cluster_2 Downstream Effects Metabolic Stress Metabolic Stress AMPK AMPK Metabolic Stress->AMPK 4-PivO-NMT_chloride This compound 4-PivO-NMT_chloride->AMPK pAMPK p-AMPKα (Thr172) (Active) AMPK->pAMPK Phosphorylation Neurite_Outgrowth Neurite Outgrowth pAMPK->Neurite_Outgrowth Neurogenesis Neurogenesis pAMPK->Neurogenesis Neuroprotection Neuroprotection pAMPK->Neuroprotection Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis A Seed Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) B Differentiate Neuronal Cells (if necessary) A->B C Prepare this compound Stock Solution (e.g., in DMSO) B->C D Treat Cells with this compound (and controls) C->D E Cell Viability Assay (MTT or LDH) D->E F Neurite Outgrowth Assay (Immunofluorescence & Imaging) D->F G Western Blot Analysis (p-AMPK / Total AMPK) D->G H Quantify Cell Viability E->H I Measure Neurite Length & Complexity F->I J Densitometry of Protein Bands G->J

References

Practical Guide to 4-PivO-NMT Chloride in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-PivO-NMT chloride is a research chemical. The information provided herein is intended for laboratory research purposes only and not for human or veterinary use. Appropriate safety precautions should be taken when handling this compound.

Introduction

4-Pivaloyloxy-N-methyltryptammonium (4-PivO-NMT) chloride is an indole-derived compound identified as a modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[1] Its potential therapeutic applications are being explored in the fields of neurological disorders, pain, and inflammation.[2] This document provides a practical guide for the use of this compound in laboratory settings, including its proposed mechanism of action, detailed experimental protocols, and data presentation guidelines.

Chemical Properties

PropertyValueSource
IUPAC Name (2-{4-[(2,2-dimethylpropanoyl)oxy]-1H-indol-3-yl}ethyl)(methyl)azanium chloride[2]
Molecular Formula C₁₇H₂₅ClN₂O₂Derived
Molecular Weight 328.85 g/mol Derived
CAS Number 3019920-38-5Vendor Information
Appearance Crystalline solid[2]
Solubility Soluble in aqueous solutions and polar organic solvents.General Knowledge

Mechanism of Action

This compound is proposed to exert its biological effects through the modulation of the AMPK signaling pathway.[1] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism, cell growth, and stress resistance. Activation of AMPK can lead to a cascade of downstream effects, including the modulation of neurogenesis and the inflammatory response. The patent literature also suggests that this compound may modulate the activity of mitogen-activated protein kinases (MAPKs).

Proposed Signaling Pathway

4-PivO-NMT_chloride_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 4-PivO-NMT 4-PivO-NMT chloride AMPK AMPK 4-PivO-NMT->AMPK Modulates MAPK MAPK Pathway 4-PivO-NMT->MAPK Modulates pAMPK p-AMPK (Activated) AMPK->pAMPK Phosphorylation Neurogenesis Neurogenesis & Neurite Outgrowth pAMPK->Neurogenesis Promotes Inflammation Inflammatory Response pAMPK->Inflammation Inhibits NFkB NF-κB pAMPK->NFkB Inhibits iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Induces

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for assessing the biological activities of this compound.

In Vitro Neurite Outgrowth Assay

This protocol is designed to evaluate the effect of this compound on promoting neurite outgrowth in a neuronal cell line, such as PC-12 or SH-SY5Y cells.

Experimental Workflow:

Neurite_Outgrowth_Workflow start Start cell_culture Culture Neuronal Cells (e.g., PC-12) start->cell_culture plating Plate cells in collagen-coated plates cell_culture->plating treatment Treat with this compound and NGF (low concentration) plating->treatment incubation Incubate for 48-72 hours treatment->incubation fix_stain Fix and stain cells (e.g., with β-tubulin III antibody) incubation->fix_stain imaging Image acquisition using high-content microscopy fix_stain->imaging analysis Quantify neurite length and branching imaging->analysis end End analysis->end

Caption: Workflow for the in vitro neurite outgrowth assay.

Methodology:

  • Cell Culture: Culture PC-12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating: Seed PC-12 cells into collagen type IV-coated 24-well plates at a density of 2 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

  • Treatment: Replace the medium with a low-serum medium (e.g., 1% horse serum). Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) in the presence of a sub-optimal concentration of Nerve Growth Factor (NGF, e.g., 25 ng/mL). Include a vehicle control (e.g., sterile water or PBS) and a positive control (optimal NGF concentration, e.g., 100 ng/mL).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Fixation and Staining:

    • Wash the cells gently with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against β-tubulin III (a neuronal marker) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify neurite length, number of primary neurites, and branching points per cell using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Hypothetical Quantitative Data:

TreatmentConcentration (µM)Average Neurite Length (µm/cell)Percentage of Neurite-Bearing Cells
Vehicle Control-15.2 ± 2.510%
NGF (25 ng/mL)-45.8 ± 5.140%
4-PivO-NMT 0.150.3 ± 4.845%
4-PivO-NMT 165.7 ± 6.260%
4-PivO-NMT 1080.1 ± 7.575%
4-PivO-NMT 10082.5 ± 8.078%
NGF (100 ng/mL)-95.3 ± 9.285%
(Data are presented as mean ± SD and are for illustrative purposes only.)
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol assesses the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow:

Anti_Inflammatory_Workflow start Start cell_culture Culture RAW 264.7 macrophage cells start->cell_culture plating Seed cells into 96-well plates cell_culture->plating pretreatment Pre-treat with this compound for 1 hour plating->pretreatment stimulation Stimulate with LPS (e.g., 1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect cell culture supernatant incubation->supernatant griess_assay Perform Griess assay to measure nitrite (B80452) levels supernatant->griess_assay analysis Calculate % NO inhibition griess_assay->analysis end End analysis->end

Caption: Workflow for the in vitro anti-inflammatory assay.

Methodology:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO₂.

  • Plating: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., dexamethasone).

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay: Perform a concurrent MTT or similar cell viability assay to ensure that the observed NO inhibition is not due to cytotoxicity.

Hypothetical Quantitative Data:

TreatmentConcentration (µM)Nitrite (µM)% Inhibition of NO ProductionCell Viability (%)
Vehicle Control-1.2 ± 0.3-100
LPS (1 µg/mL)-35.6 ± 3.1098
4-PivO-NMT + LPS130.5 ± 2.814.399
4-PivO-NMT + LPS1022.1 ± 2.037.997
4-PivO-NMT + LPS5015.4 ± 1.556.795
4-PivO-NMT + LPS1009.8 ± 1.172.593
Dexamethasone + LPS108.2 ± 0.976.996
(Data are presented as mean ± SD and are for illustrative purposes only.)

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison, as illustrated in the hypothetical data tables above. Results should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical significance should be determined using appropriate tests (e.g., t-test or ANOVA).

Conclusion

This guide provides a framework for the laboratory investigation of this compound. The provided protocols for neurite outgrowth and anti-inflammatory assays, along with the proposed mechanism of action, offer a starting point for researchers to explore the biological activities of this compound. It is important to note that as a novel research chemical, further studies are required to fully elucidate its pharmacological profile and therapeutic potential. Researchers should adapt and optimize these protocols based on their specific experimental needs and cell systems.

References

Troubleshooting & Optimization

troubleshooting 4-PivO-NMT chloride solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues and other common challenges encountered when working with 4-PivO-NMT chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an indole-derived modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[1] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. By modulating AMPK activity, this compound is investigated for its potential roles in neurogenesis and neurite outgrowth, making it a compound of interest for research in neurological disorders, pain, and inflammation.[1][2][3][4][5]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: Like many small molecule kinase inhibitors, this compound can exhibit limited solubility in aqueous solutions. The recommended starting solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[6][7][8] For many kinase inhibitors, solubility in ethanol (B145695) is also possible.[6] It is crucial to use anhydrous, high-purity DMSO, as absorbed water can negatively impact the solubility of many organic compounds.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do to prevent this?

A3: This is a common issue known as "crashing out" and occurs when the compound's solubility limit in the aqueous buffer is exceeded. Here are several strategies to address this:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your experimental medium.[6]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Vortexing During Dilution: Vigorously mix or vortex the aqueous buffer while adding the DMSO stock solution to promote rapid and even dispersion.[8]

  • Use of Surfactants or Co-solvents: For particularly challenging solubility, consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) or a co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) to your aqueous buffer.[6][9]

Q4: How should I store my this compound stock solutions?

A4: To ensure the stability and longevity of your this compound stock solution:

  • Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[8]

  • Storage Temperature: Store the DMSO stock solutions at -20°C or -80°C in tightly sealed vials.

  • Protection from Light: As a general precaution for organic compounds, protect solutions from light.

Solubility Data

SolventExpected SolubilityNotes
DMSO HighRecommended for primary stock solutions.
Ethanol Moderate to HighMay be a suitable alternative to DMSO.
Water LowDirect dissolution in aqueous buffers is not recommended.
Aqueous Buffers (e.g., PBS) Very LowDilution from a DMSO stock is necessary. Solubility is pH-dependent for ionizable compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general method for preparing a stock solution of this compound. The exact mass should be adjusted based on the molecular weight provided on the compound's certificate of analysis.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed to achieve a 10 mM concentration in your desired volume of DMSO. The formula is: Mass (mg) = 10 mM * Volume (L) * Molecular Weight ( g/mol )

  • Weigh Compound: Carefully weigh the calculated amount of this compound powder into a sterile vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex for 1-2 minutes until the solid is fully dissolved.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be attempted, but be cautious of potential compound degradation.[6]

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquot and Store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol allows for a rapid determination of the approximate solubility limit of this compound when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well plate (clear bottom)

  • Multichannel pipette

  • Plate reader with nephelometry or light-scattering capabilities (optional)

Procedure:

  • Prepare Serial Dilutions in DMSO: In a separate 96-well plate or in microcentrifuge tubes, prepare a series of 2-fold dilutions of your 10 mM stock solution in DMSO.

  • Dilute into Aqueous Buffer: Add a small, consistent volume (e.g., 2 µL) of each DMSO dilution to the wells of a new 96-well plate. Then, add a larger volume (e.g., 98 µL) of your aqueous buffer to each well. This will result in a range of final compound concentrations with a consistent final DMSO percentage.

  • Equilibrate: Allow the plate to sit at room temperature for 1-2 hours.

  • Visual and Instrumental Assessment:

    • Visual: Carefully inspect each well against a dark background for any signs of precipitation or cloudiness.

    • Instrumental (Optional): Measure the light scattering or turbidity in each well using a plate reader. A significant increase in the signal compared to a buffer-only control indicates precipitation.

  • Determine Kinetic Solubility: The highest concentration that remains clear and free of precipitate is the approximate kinetic solubility in that specific buffer.

Visualizations

AMPK_Signaling_Pathway 4_PivO_NMT_chloride This compound AMPK AMPK 4_PivO_NMT_chloride->AMPK Modulates Neurogenesis Neurogenesis & Neurite Outgrowth AMPK->Neurogenesis Pain_Modulation Pain Modulation AMPK->Pain_Modulation Inflammation_Control Inflammation Control AMPK->Inflammation_Control Anabolic Anabolic Pathways (e.g., Protein & Lipid Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glycolysis & Fatty Acid Oxidation) AMPK->Catabolic Activates

Caption: this compound modulates the AMPK signaling pathway.

Troubleshooting_Workflow Start Insolubility Issue with This compound Check_Solvent Using Anhydrous, High-Purity DMSO? Start->Check_Solvent Precipitation Precipitation upon Aqueous Dilution? Check_Solvent->Precipitation Yes Recheck_Protocol Re-evaluate Protocol (e.g., gentle warming, sonication) Check_Solvent->Recheck_Protocol No Lower_Conc Lower Final Concentration Precipitation->Lower_Conc Yes Serial_Dilute Use Serial Dilution Precipitation->Serial_Dilute Consider Also Add_Surfactant Add Surfactant/Co-solvent (e.g., 0.01% Tween-20) Precipitation->Add_Surfactant Consider Also Success Solubility Achieved Lower_Conc->Success Serial_Dilute->Success Add_Surfactant->Success

Caption: A workflow for troubleshooting this compound solubility issues.

References

optimizing 4-PivO-NMT chloride concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4-PivO-NMT chloride. Given that this compound is a novel research compound, this guide also incorporates general best practices for working with new chemical entities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an indole-derived compound that functions as a modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[1] It is investigated for its potential therapeutic applications in neurological disorders, pain, and inflammation due to its ability to regulate neurogenesis and neurite outgrowth by modulating AMPK activity.[1][2]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound as a solid at -20°C. For short-term storage, 2-8°C is acceptable. Protect from light and moisture. Stock solutions should be stored at -80°C to minimize degradation.

Q3: How do I prepare a stock solution of this compound?

The solubility of this compound in various solvents may not be publicly available. It is recommended to test solubility in common laboratory solvents such as DMSO, ethanol, or dimethyl formamide (B127407) (DMF). For initial experiments, a 10 mM stock solution in DMSO is a common starting point for many organic compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Media The compound's solubility limit in aqueous media has been exceeded.- Lower the final concentration of the compound in the cell culture media.- Increase the serum concentration in the media if compatible with the experiment.- Prepare a more dilute stock solution and add a larger volume to the media.
Inconsistent Experimental Results - Degradation of the compound.- Inaccurate pipetting.- Variability in cell passage number or density.- Prepare fresh stock solutions regularly and store them properly.- Calibrate pipettes and use proper pipetting techniques.- Use cells within a consistent passage number range and ensure consistent seeding density.
No Observable Effect on AMPK Activation - The concentration used is too low.- The incubation time is too short.- The cells are not responsive to the compound.- Perform a dose-response experiment to determine the optimal concentration.- Conduct a time-course experiment to identify the optimal incubation period.- Use a positive control for AMPK activation to confirm the assay is working.- Verify the expression of AMPK in the cell line being used.
High Cell Cytotoxicity The compound concentration is too high, leading to off-target effects or general toxicity.- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration.- Lower the working concentration to a range that is effective without causing significant cell death.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Dose-Response Assay

This protocol outlines a general method to determine the effective concentration range of this compound for activating AMPK in a specific cell line.

Materials:

  • This compound

  • Cell line of interest (e.g., PC-12, SH-SY5Y)

  • Complete cell culture media

  • 96-well cell culture plates

  • Reagents for Western blotting or a commercial AMPK activation assay kit

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Positive control for AMPK activation (e.g., AICAR)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture media. A typical starting range might be from 100 µM down to 0.1 µM.

  • Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 1, 6, 12, or 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add lysis buffer to extract total protein.

  • Analysis: Determine the level of AMPK activation by measuring the phosphorylation of AMPKα at Threonine 172 using Western blotting or an ELISA-based assay.

  • Data Analysis: Plot the normalized AMPK activation against the log of the compound concentration to determine the EC50 value.

Protocol 2: Assessing Cytotoxicity using an MTT Assay

This protocol provides a method to evaluate the cytotoxic effects of this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture media

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Data Presentation

Table 1: Illustrative Dose-Response Data for AMPK Activation by this compound

Disclaimer: The following data is hypothetical and for illustrative purposes only.

Concentration (µM)p-AMPKα (Thr172) Level (Normalized to Vehicle)Standard Deviation
0 (Vehicle)1.000.12
0.11.250.15
12.500.21
104.750.35
505.100.40
1004.900.42

Table 2: Illustrative Cytotoxicity Data for this compound (48h Incubation)

Disclaimer: The following data is hypothetical and for illustrative purposes only.

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
1984.8
10955.1
50856.3
100607.5
200358.1

Visualizations

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Core cluster_downstream Downstream Effects Cellular Stress Cellular Stress LKB1 LKB1 Cellular Stress->LKB1 activates Hormones/Cytokines Hormones/Cytokines CaMKKβ CaMKKβ Hormones/Cytokines->CaMKKβ activates AMPK AMPK p-AMPK (Active) p-AMPK (Active) Increased Catabolism Increased Catabolism p-AMPK (Active)->Increased Catabolism Decreased Anabolism Decreased Anabolism p-AMPK (Active)->Decreased Anabolism Neurogenesis/Neurite Outgrowth Neurogenesis/Neurite Outgrowth p-AMPK (Active)->Neurogenesis/Neurite Outgrowth This compound This compound This compound->AMPK modulates LKB1->AMPK phosphorylates CaMKKβ->AMPK phosphorylates

Caption: Simplified AMPK signaling pathway modulated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare Serial Dilutions of this compound Treatment 3. Treat Cells with Compound Compound_Prep->Treatment Incubation 4. Incubate for Defined Period Treatment->Incubation Assay 5. Perform Assay (e.g., Western Blot, MTT) Incubation->Assay Data_Collection 6. Collect Data (e.g., Plate Reader, Imager) Assay->Data_Collection Data_Analysis 7. Analyze Data (EC50 / CC50) Data_Collection->Data_Analysis

Caption: General workflow for in vitro compound efficacy and toxicity testing.

References

improving the stability of 4-PivO-NMT chloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-PivO-NMT Chloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the handling and use of this compound in solution.

Issue 1: Rapid Degradation of this compound in Aqueous Solution

  • Question: I am observing a rapid loss of my compound in aqueous solution. What could be the cause and how can I mitigate this?

  • Answer: this compound contains a pivaloyloxymethyl (PivO) ester group, which is susceptible to hydrolysis in aqueous environments, especially under non-neutral pH conditions. This hydrolysis will cleave the ester bond, releasing the active N-methyltryptamine (NMT) and pivalic acid. The rate of hydrolysis is significantly influenced by pH and temperature. Pivaloyloxymethyl esters, often used as prodrugs, are known to undergo hydrolysis in plasma.[1]

    Recommendations:

    • pH Control: Prepare solutions in a buffered system, ideally between pH 4 and 6, to minimize hydrolysis. Avoid highly acidic or alkaline conditions.

    • Temperature: Prepare and store solutions at low temperatures (2-8 °C). For long-term storage, consider storing aliquots at -20 °C or -80 °C.

    • Fresh Preparation: Prepare solutions fresh before each experiment to minimize the duration of exposure to aqueous conditions.

Issue 2: Inconsistent Results in Cell-Based Assays

  • Question: I am seeing high variability in my cell-based assay results when using this compound. Could this be a stability issue?

  • Answer: Yes, inconsistent results can be a direct consequence of compound instability. The pivaloyloxymethyl (POM) ester is designed to be cleaved by cellular esterases to release the active compound.[1] However, if the compound is degrading in the culture medium before it reaches the cells, the effective concentration will vary between experiments.

    Recommendations:

    • Minimize Incubation Time in Media: Reduce the pre-incubation time of the compound in the cell culture medium as much as possible.

    • Serum-Free Conditions: If your experimental design allows, consider initial incubation in serum-free media, as serum contains esterases that can accelerate degradation.

    • Control Experiments: Include a positive control of the parent molecule (N-methyltryptamine) to differentiate between issues with the prodrug stability and the biological activity of the released compound.

Issue 3: Precipitation of the Compound in Solution

  • Question: My this compound is precipitating out of solution, especially at higher concentrations. How can I improve its solubility?

  • Answer: While the chloride salt form is intended to enhance aqueous solubility, precipitation can still occur, particularly in buffered solutions or at high concentrations.

    Recommendations:

    • Co-solvents: Consider the use of a small percentage of a water-miscible organic co-solvent, such as DMSO or ethanol (B145695), before final dilution in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

    • pH Adjustment: As mentioned, pH can affect stability. It can also influence solubility. Experiment with slightly different pH values within the stable range (pH 4-6) to see if solubility improves.

    • Sonication: Gentle sonication can help to dissolve the compound, but be cautious as it can also introduce energy that may accelerate degradation if not done on ice.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution? A1: The most probable degradation pathway is the hydrolysis of the pivaloyloxymethyl ester bond. This results in the formation of N-methyltryptamine, pivalic acid, and formaldehyde. This is a common characteristic of pivaloyloxymethyl ester prodrugs.[1]

Q2: What are the optimal storage conditions for this compound solutions? A2: For short-term storage (up to 24 hours), solutions should be kept at 2-8 °C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20 °C or -80 °C to minimize freeze-thaw cycles. The influence of temperature on the stability of similar pivaloyloxymethyl esters has been noted.[2]

Q3: How can I monitor the stability of this compound in my solution? A3: The most effective way to monitor stability is by using High-Performance Liquid Chromatography (HPLC) with UV detection. You can quantify the disappearance of the parent compound and the appearance of degradation products over time.

Q4: Is this compound sensitive to light? A4: While there is no specific data on the photosensitivity of this compound, many tryptamine (B22526) derivatives can be light-sensitive. It is good laboratory practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Q5: What solvents are recommended for preparing stock solutions? A5: For a high-concentration stock solution, anhydrous DMSO or ethanol are recommended. These stock solutions can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.

Data Presentation

Table 1: Recommended pH and Temperature for Solution Storage

Storage DurationRecommended TemperatureRecommended pH
Short-term (< 24 hours)2-8 °C4.0 - 6.0
Long-term (> 24 hours)-20 °C or -80 °C4.0 - 6.0

Table 2: Factors Affecting Stability of this compound in Solution

FactorEffect on StabilityRecommendation
pH High and low pH accelerate hydrolysis.Maintain pH between 4.0 and 6.0.
Temperature Higher temperatures increase the rate of degradation.[2]Store solutions at low temperatures (2-8 °C or frozen).
Enzymes (Esterases) Present in plasma and cell culture serum; accelerate hydrolysis.Minimize incubation time in serum-containing media.
Aqueous Environment Water is a reactant in the hydrolysis pathway.Prepare fresh aqueous solutions and consider using co-solvents for stock solutions.
Light Potential for photodegradation of the tryptamine core.Protect solutions from light.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay for this compound

Objective: To determine the rate of degradation of this compound in a given solution.

Materials:

  • This compound

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Buffer of choice (e.g., phosphate (B84403) or acetate (B1210297) buffer at the desired pH)

  • Autosampler vials

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution to a final concentration of 10 µg/mL in the test buffer.

  • Immediately inject a sample (t=0) into the HPLC system.

  • Incubate the remaining solution at the desired temperature (e.g., room temperature or 37 °C).

  • Inject samples at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

  • Monitor the peak area of the this compound peak over time.

HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient from 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Data Analysis: Plot the peak area of this compound against time to determine the degradation kinetics.

Visualizations

degradation_pathway 4-PivO-NMT_Chloride This compound Hydrolysis Hydrolysis (H2O, pH, Temp, Esterases) 4-PivO-NMT_Chloride->Hydrolysis NMT N-Methyltryptamine (Active Compound) Hydrolysis->NMT Pivalic_Acid Pivalic Acid Hydrolysis->Pivalic_Acid Formaldehyde Formaldehyde Hydrolysis->Formaldehyde experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) Working Dilute to Working Concentration in Test Buffer Stock->Working Inject_t0 Inject t=0 Sample into HPLC Working->Inject_t0 Incubate Incubate Solution at Test Temperature Inject_t0->Incubate Inject_tn Inject Samples at Various Time Points Incubate->Inject_tn Analyze Analyze Peak Area vs. Time Inject_tn->Analyze troubleshooting_flowchart Start Inconsistent Experimental Results Check_Freshness Is the solution prepared fresh? Start->Check_Freshness Prepare_Fresh Prepare fresh solution before each experiment. Check_Freshness->Prepare_Fresh No Check_pH Is the solution pH between 4 and 6? Check_Freshness->Check_pH Yes Prepare_Fresh->Check_pH Adjust_pH Adjust pH using a suitable buffer. Check_pH->Adjust_pH No Check_Temp Is the solution stored at 2-8°C or frozen? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Store_Cold Store solution at recommended low temperatures. Check_Temp->Store_Cold No Run_HPLC Run HPLC stability assay to confirm degradation. Check_Temp->Run_HPLC Yes Store_Cold->Run_HPLC

References

common pitfalls in experiments with 4-PivO-NMT chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-PivO-NMT chloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this novel AMPK signaling pathway modulator. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an indole-derived compound that functions as a modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[1] Its primary mechanism involves influencing AMPK activity, which in turn can regulate neurogenesis and neurite outgrowth.[1] This makes it a compound of interest for research in neurological disorders, pain, and inflammation.

Q2: What are the recommended solvents for dissolving this compound?

A2: While specific solubility data is not extensively published, tryptammonium salts often exhibit good solubility in polar solvents. We recommend starting with sterile, cell-culture grade dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. For final dilutions into aqueous media, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts in biological assays.

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture. Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Indole-containing compounds can be sensitive to light and oxidation, so minimizing exposure is recommended.

Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?

A4: Inconsistent results can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common culprits include compound instability, improper concentration, or issues with the experimental workflow itself.

Troubleshooting Guide

This guide addresses common pitfalls you may encounter during your experiments with this compound.

Issue 1: Compound Precipitation in Aqueous Media
  • Symptom: A precipitate is observed after diluting the DMSO stock solution into your cell culture medium or aqueous buffer.

  • Potential Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium.

  • Troubleshooting Steps:

    • Decrease Final Concentration: Test a lower final concentration of the compound.

    • Increase Solvent Concentration (with caution): If your experimental system allows, a slightly higher final DMSO concentration (e.g., up to 0.5%) may improve solubility. However, always run a vehicle control with the same DMSO concentration to account for any solvent effects.

    • Use a Surfactant: For in vitro assays, a non-ionic surfactant like Tween® 20 or Pluronic® F-68 at a very low concentration (e.g., 0.01%) can help maintain solubility. This must be validated for compatibility with your specific assay.

Issue 2: Lack of Expected Biological Activity
  • Symptom: No significant effect is observed at concentrations where AMPK modulation is expected.

  • Potential Cause:

    • The compound may have degraded.

    • The concentration used is not optimal for the specific cell type or assay.

    • The experimental endpoint is not sensitive to AMPK modulation.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Use a fresh aliquot of the compound. If possible, verify the purity and identity of your stock using analytical methods like HPLC or mass spectrometry.

    • Perform a Dose-Response Curve: Test a wide range of concentrations to determine the optimal effective concentration for your system.

    • Confirm Target Engagement: Use a positive control for AMPK activation (e.g., AICAR) to ensure your assay is capable of detecting changes in the AMPK pathway. Measure the phosphorylation of downstream targets of AMPK, such as ACC (Acetyl-CoA Carboxylase), to confirm pathway modulation.

Issue 3: High Background or Off-Target Effects
  • Symptom: Unexplained changes in cell viability, morphology, or signaling pathways unrelated to AMPK are observed.

  • Potential Cause:

    • The compound concentration is too high, leading to non-specific effects.

    • The compound may interact with other cellular targets at higher concentrations.

  • Troubleshooting Steps:

    • Lower the Concentration: Use the lowest effective concentration determined from your dose-response studies.

    • Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to rule out cytotoxicity at your working concentrations.

    • Include Counter-Screens: If you suspect off-target effects, test the compound in assays for other common signaling pathways.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in light-protective tubes and store at -80°C.

Protocol 2: In Vitro AMPK Activation Assay in a Neuronal Cell Line
  • Cell Plating: Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound, a vehicle control (medium with 0.1% DMSO), and a positive control (e.g., 1 mM AICAR).

  • Incubation: Incubate the cells for the desired time period (e.g., 1, 6, or 24 hours).

  • Lysis: Lyse the cells and collect the protein lysate.

  • Analysis: Analyze the phosphorylation of AMPK and its downstream target ACC using Western blotting or a plate-based immunoassay (e.g., ELISA).

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for In Vitro Experiments

ApplicationStarting ConcentrationConcentration RangeNotes
AMPK Activation1 µM0.1 - 10 µMOptimal concentration may vary by cell type.
Neurite Outgrowth Assay0.5 µM0.05 - 5 µMLonger incubation times may require lower concentrations.
Anti-inflammatory Assay5 µM0.5 - 25 µMHigher concentrations may be needed depending on the stimulus.

Table 2: Stability of this compound Stock Solution (10 mM in DMSO)

Storage TemperatureStability (up to)Notes
-80°C12 monthsRecommended for long-term storage. Avoid more than 3 freeze-thaw cycles.
-20°C6 monthsSuitable for short-term storage.
4°C1 weekProne to degradation; not recommended for storage.
Room Temperature< 24 hoursSignificant degradation may occur.

Visualizations

Signaling Pathway

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Core cluster_downstream Downstream Effects Cellular Stress Cellular Stress AMPK AMPK Cellular Stress->AMPK 4-PivO-NMT 4-PivO-NMT Chloride 4-PivO-NMT->AMPK Modulates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylates Neurogenesis Neurogenesis pAMPK->Neurogenesis Neurite Outgrowth Neurite Outgrowth pAMPK->Neurite Outgrowth p-ACC p-ACC (Inactive)

Caption: The AMPK signaling pathway modulated by this compound.

Experimental Workflow

Troubleshooting_Workflow Start Experiment Start Problem Inconsistent Results? Start->Problem CheckSolubility Check for Precipitation Problem->CheckSolubility Yes End Consistent Results Problem->End No OptimizeConc Optimize Compound Concentration CheckSolubility->OptimizeConc CheckActivity Verify Biological Activity UseFreshStock Use Fresh Aliquot CheckActivity->UseFreshStock CheckToxicity Assess for Cytotoxicity CheckToxicity->Problem OptimizeConc->CheckActivity PositiveControl Run Positive Control UseFreshStock->PositiveControl PositiveControl->CheckToxicity

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Refining 4-PivO-NMT Chloride Treatment Protocols for Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals using 4-PivO-NMT chloride in primary neuron cultures. Our goal is to help you refine your experimental protocols and overcome common challenges.

General Troubleshooting Guide

This guide addresses specific issues that may arise during the treatment of primary neurons with this compound.

Question: After treatment with this compound, I am observing significant, widespread neuronal death and detachment. What could be the cause?

Answer: Excessive neuronal death is a common issue when applying new compounds to primary cultures. Several factors could be contributing to this outcome:

  • Compound Concentration: The concentration of this compound may be too high, leading to off-target effects or direct cytotoxicity. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to primary neurons, which are notoriously sensitive. Ensure the final solvent concentration in your culture medium is minimal (typically <0.1%) and that you are using a vehicle control in your experiments.

  • Treatment Duration: Prolonged exposure to the compound, even at a seemingly safe concentration, might induce apoptosis or necrosis. Consider reducing the treatment duration.

  • Culture Health: Pre-existing issues with your primary neuron culture, such as low viability or high glial proliferation, can be exacerbated by the treatment. Ensure your cultures are healthy and mature before starting the experiment.[1][2]

Question: My results with this compound are highly variable between wells and between experiments. How can I improve consistency?

Answer: High variability can obscure the true effect of your compound. To improve consistency, consider the following:

  • Plating Density: Inconsistent initial plating density can lead to significant differences in neuronal survival and network maturity across wells.[1] We recommend careful cell counting and a standardized seeding protocol.

  • Compound Preparation: Prepare a single, large stock solution of this compound and aliquot it for single use to avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved and evenly mixed in the culture medium before application.

  • Medium Changes: Standardize the timing and volume of media changes to ensure a consistent environment for all cultures.[3]

  • Edge Effects: Wells on the outer edges of a multi-well plate are more prone to evaporation and temperature fluctuations, which can affect neuronal health and response. If possible, avoid using the outer wells for critical experiments.

Question: I am not observing any effect of this compound on my primary neurons, even at high concentrations. What should I do?

Answer: A lack of an observable effect can be due to several factors, ranging from the compound itself to the experimental design:

  • Compound Stability: this compound may be unstable in your culture medium or may be degrading upon exposure to light or temperature changes. Check the compound's stability and handling recommendations.

  • Target Expression: The molecular target of this compound may not be expressed or may be expressed at very low levels in your specific type of primary neurons or at their developmental stage. Verify target expression using techniques like qPCR or immunocytochemistry.

  • Functional Readout: Your chosen assay may not be sensitive enough to detect the compound's effect. Consider using a more direct or sensitive functional readout, such as electrophysiology or a specific signaling pathway analysis.

  • Incorrect Mechanism of Action: The hypothesized mechanism of action may be incorrect. It may be necessary to perform broader screening assays to identify the compound's true biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in primary neuron cultures?

A1: For a novel compound, we recommend a starting concentration range based on any available in vitro data. If no data is available, a good starting point is a logarithmic dilution series, for example, from 1 nM to 10 µM.

Q2: How long should I treat my primary neurons with this compound?

A2: Treatment duration is highly dependent on the expected biological effect. For acute effects on signaling pathways, a short treatment of 15-60 minutes may be sufficient.[4] For effects on gene expression or cell survival, a longer treatment of 24-72 hours may be necessary.

Q3: What are the essential controls to include in my experiments?

A3: At a minimum, you should include:

  • Untreated Control: Neurons in culture medium without any treatment.
  • Vehicle Control: Neurons treated with the same concentration of the solvent used to dissolve this compound.
  • Positive Control: A known compound that elicits the expected effect in your assay, if available.

Q4: Can I use this compound in co-cultures with other cell types, like astrocytes?

A4: Yes, but it is important to first characterize the effect of the compound on each cell type individually. Astrocytes can metabolize compounds differently than neurons and may alter the effective concentration of this compound.

Quantitative Data Summary

The following table presents hypothetical dose-response data for this compound on primary cortical neurons after a 24-hour treatment.

This compound ConcentrationNeuronal Viability (% of Vehicle Control)p-ERK1/2 Activation (Fold Change)
1 nM99.2 ± 3.1%1.1 ± 0.2
10 nM101.5 ± 2.8%1.8 ± 0.3
100 nM98.7 ± 3.5%4.2 ± 0.5
1 µM95.4 ± 4.2%3.9 ± 0.6
10 µM62.1 ± 8.9%1.5 ± 0.4
50 µM21.3 ± 10.2%0.4 ± 0.1

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol: Treatment of Primary Neurons with this compound

This protocol outlines a general procedure for treating primary hippocampal neurons with this compound for subsequent analysis of protein expression.

  • Culture Preparation:

    • Culture primary hippocampal neurons on poly-D-lysine-coated plates in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days in vitro (DIV).

    • Ensure cultures are healthy with extensive neurite outgrowth before initiating treatment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • On the day of the experiment, perform serial dilutions of the stock solution in pre-warmed culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment:

    • Carefully remove half of the culture medium from each well.

    • Add an equal volume of the prepared treatment medium to each well.

    • Incubate the plates for the desired treatment duration (e.g., 24 hours) at 37°C and 5% CO₂.

  • Cell Lysis and Analysis:

    • After incubation, wash the cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine protein concentration using a BCA assay.

    • Analyze protein expression levels via Western blotting or other immunoassays.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A 4-PivO-NMT 4-PivO-NMT 4-PivO-NMT->Receptor Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway activated by this compound.

Experimental_Workflow Start Start Culture_Neurons Culture Primary Neurons (7-10 DIV) Start->Culture_Neurons Prepare_Compound Prepare this compound Working Solutions Culture_Neurons->Prepare_Compound Treat_Neurons Treat Neurons (Variable Dose & Time) Prepare_Compound->Treat_Neurons Collect_Samples Collect Samples (Lysate, RNA, etc.) Treat_Neurons->Collect_Samples Analysis Analysis (Western Blot, qPCR, etc.) Collect_Samples->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: General experimental workflow for this compound treatment.

Troubleshooting_Flow Start Observe unexpected results High_Toxicity High Neuronal Toxicity? Start->High_Toxicity Check_Concentration Lower Concentration & Verify Solvent Toxicity High_Toxicity->Check_Concentration Yes No_Effect No Observable Effect? High_Toxicity->No_Effect No End Refined Protocol Check_Concentration->End Check_Target Verify Target Expression & Compound Stability No_Effect->Check_Target Yes High_Variability High Variability? No_Effect->High_Variability No Check_Target->End Standardize_Protocol Standardize Plating Density & Compound Preparation High_Variability->Standardize_Protocol Yes High_Variability->End No Standardize_Protocol->End

Caption: Logical flow for troubleshooting common experimental issues.

References

addressing off-target effects of 4-PivO-NMT chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential off-target effects of 4-PivO-NMT chloride, an indole-derived modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

A1: The primary on-target activity of this compound is the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] It is investigated for its potential in regulating neurogenesis and neurite outgrowth, with applications in neurological disorders, pain, and inflammation.[1]

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target effects for this compound are not extensively documented in publicly available literature, researchers should be aware of potential off-target interactions common to AMPK modulators and indole-based compounds. These may include:

  • Interaction with other kinases: Small molecule kinase modulators can sometimes interact with other kinases that have structurally similar ATP-binding pockets.

  • Modulation of unintended signaling pathways: Cross-talk between signaling pathways is common, and potent modulators of a key regulator like AMPK could indirectly influence other pathways.

  • Interaction with non-kinase proteins: The indole (B1671886) scaffold present in this compound could potentially interact with a range of proteins outside of the kinome.

Q3: How can I experimentally determine if the observed phenotype in my experiment is due to an off-target effect?

A3: A multi-pronged approach is recommended to distinguish on-target from off-target effects. This includes:

  • In vitro Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target kinase interactions.[2][3]

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to AMPK in a cellular context.

  • Chemical Proteomics: Employ methods like affinity chromatography-mass spectrometry to identify the full spectrum of proteins that interact with this compound in an unbiased manner.

  • Use of structurally distinct AMPK modulators: If a different AMPK modulator with a distinct chemical structure recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.

  • Genetic knockdown/knockout of the target: Silencing AMPK expression using techniques like siRNA or CRISPR/Cas9 should abolish the phenotype if it is on-target.

Q4: What are some general strategies to mitigate off-target effects?

A4: Mitigating off-target effects is a critical aspect of drug development. Strategies include:

  • Dose-response analysis: Use the lowest effective concentration of this compound to minimize the likelihood of engaging lower-affinity off-targets.

  • Rational drug design: If off-targets are identified, medicinal chemistry efforts can be employed to design derivatives of this compound with improved selectivity.

  • Use of negative controls: Employing a structurally similar but inactive analog of this compound can help differentiate specific from non-specific effects.

Troubleshooting Guides

This section provides guidance on how to troubleshoot common issues that may arise during experiments with this compound, with a focus on identifying and addressing potential off-target effects.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Off-target effects of this compound at the concentration used.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the minimal effective concentration required to observe the desired on-target phenotype.

    • Validate target engagement: Use an orthogonal method like Western blotting to confirm the phosphorylation of a known AMPK substrate (e.g., ACC) at the effective concentration.

    • Consult selectivity data: If available, review kinase profiling data to assess if known off-targets could be responsible for the observed effects at the concentrations used.

Issue 2: Observed phenotype does not correlate with known AMPK signaling pathways.

  • Possible Cause: The phenotype may be mediated by an off-target of this compound.

  • Troubleshooting Steps:

    • Conduct a literature search: Investigate if the observed phenotype has been linked to any kinases or signaling pathways known to be potential off-targets for AMPK modulators or indole-based compounds.

    • Perform an unbiased off-target identification screen: Utilize techniques like chemical proteomics to identify novel binding partners of this compound.

    • Validate putative off-targets: Once potential off-targets are identified, use techniques like siRNA-mediated knockdown or specific inhibitors for those targets to see if the phenotype is reversed.

Quantitative Data Summary

To aid in experimental design, the following tables provide a hypothetical example of selectivity data for this compound. Note: This data is for illustrative purposes only and is not derived from actual experimental results.

Table 1: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)
AMPK (On-Target) 50
Kinase A (Off-Target)850
Kinase B (Off-Target)1,200
Kinase C (Off-Target)>10,000
Kinase D (Off-Target)>10,000

Table 2: Comparison of On-Target and Off-Target Potency

ParameterThis compound
On-Target EC50 (AMPK activation in cells) 100 nM
Off-Target EC50 (Pathway A activation in cells)2,500 nM
Therapeutic Index (Off-Target EC50 / On-Target EC50)25

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of purified kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific kinase, and the serially diluted this compound or DMSO vehicle control.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³³P]ATP.

  • Data Analysis: Measure the incorporated radioactivity using a scintillation counter. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm the direct binding of this compound to AMPK within intact cells.

  • Cell Treatment: Culture cells to 80% confluency and treat with this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated proteins.

  • Detection: Analyze the soluble fraction by Western blotting using an antibody specific for AMPK.

  • Data Analysis: Quantify the band intensity at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.

Visualizations

cluster_workflow Experimental Workflow for Off-Target Identification Start Start with this compound Kinase_Profiling In Vitro Kinase Profiling Start->Kinase_Profiling CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Chem_Proteomics Chemical Proteomics Start->Chem_Proteomics On_Target On-Target Effect Confirmed Kinase_Profiling->On_Target High selectivity for AMPK Off_Target Potential Off-Target Identified Kinase_Profiling->Off_Target Significant inhibition of other kinases CETSA->On_Target Thermal shift of AMPK CETSA->Off_Target No thermal shift of AMPK or shift of other proteins Chem_Proteomics->Off_Target Identifies novel binding partners Conclusion Characterize Biological Effect On_Target->Conclusion Validate_Off_Target Validate Off-Target (e.g., siRNA, specific inhibitors) Off_Target->Validate_Off_Target Validate_Off_Target->Conclusion

Caption: Workflow for identifying on- and off-target effects of this compound.

cluster_pathway AMPK Signaling and Potential Off-Target Pathways PivO_NMT This compound AMPK AMPK PivO_NMT->AMPK On-Target Modulation Off_Target_Kinase Off-Target Kinase PivO_NMT->Off_Target_Kinase Off-Target Interaction Non_Kinase_Target Non-Kinase Protein PivO_NMT->Non_Kinase_Target Off-Target Interaction On_Target_Effects On-Target Effects (e.g., Neurogenesis, Neurite Outgrowth) AMPK->On_Target_Effects Off_Target_Pathway Unintended Cellular Response Off_Target_Kinase->Off_Target_Pathway Unrelated_Signaling Unrelated Signaling Pathway Non_Kinase_Target->Unrelated_Signaling

Caption: On-target AMPK signaling vs. potential off-target pathways of this compound.

References

Technical Support Center: Optimizing Incubation Times for 4-PivO-NMT Chloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-PivO-NMT chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on optimizing incubation times. As this compound is a novel indole-derived AMPK signaling pathway modulator, specific experimental data is limited.[1] Therefore, this guide provides recommendations based on established principles for similar compounds and assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and incubation time for this compound in cell-based assays?

A1: For a novel compound like this compound, it is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint. Based on general practices for compound screening, a preliminary screening concentration of 10 µM is often used.[2] For time-course experiments, we recommend starting with a range of incubation times.

Table 1: Recommended Starting Parameters for this compound Experiments

ParameterRecommended Starting RangeNotes
Concentration 1 µM - 50 µMPerform a dose-response curve to determine the EC50 or IC50.
Incubation Time 4, 8, 12, 24, 48, 72 hoursThe optimal time will depend on the specific cellular process being investigated (e.g., AMPK phosphorylation, neurite outgrowth).

Q2: How can I determine the optimal incubation time for observing AMPK activation with this compound?

A2: Activation of the AMPK pathway, often measured by the phosphorylation of AMPKα at Threonine 172 (Thr172), can be a rapid event.[3][4] We recommend a time-course experiment with shorter incubation periods to capture the peak phosphorylation.

Table 2: Suggested Time Points for AMPK Activation Studies

ExperimentRecommended Time PointsPrimary Readout
Initial Time Course 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrsWestern Blot for p-AMPKα (Thr172)
Follow-up Based on initial results, narrower time points around the peakDensitometry analysis of Western Blots

Q3: What are the typical incubation times for neurite outgrowth assays?

A3: Neurite outgrowth is a slower process compared to protein phosphorylation. Published protocols for neurite outgrowth assays recommend incubation times ranging from 24 to 72 hours.[5][6][7] The optimal time can depend on the neuronal cell type and the concentration of the inducing agent.

Table 3: Incubation Time Considerations for Neurite Outgrowth Assays

Cell TypeGeneral Incubation RangeKey Considerations
Primary Neurons 48 - 72 hoursMay require longer incubation to allow for significant neurite extension.
Differentiated hIPSC-derived Neurons 72 hoursEnsure full differentiation before starting the experiment.[6]
PC12 or NS-1 cells 48 hoursThese cell lines often show a robust response within this timeframe.[7]

Troubleshooting Guide

Issue 1: No significant effect of this compound is observed.

  • Possible Cause 1: Suboptimal Incubation Time. The selected incubation time may be too short or too long to observe the desired effect.

    • Solution: Perform a time-course experiment with a broad range of time points.

  • Possible Cause 2: Inappropriate Concentration. The concentration of this compound may be too low to elicit a response or too high, leading to cytotoxicity.

    • Solution: Conduct a dose-response experiment to identify the optimal concentration range.

  • Possible Cause 3: Compound Stability. this compound may be unstable in your experimental conditions.

    • Solution: Prepare fresh solutions of the compound for each experiment. If stability is a concern, consider performing a stability-indicating assay.[8]

  • Possible Cause 4: Cell Line Responsiveness. The chosen cell line may not be responsive to AMPK modulation or may not express the necessary signaling components.

    • Solution: Use a positive control known to modulate AMPK in your cell line (e.g., AICAR) to confirm assay validity.

Issue 2: High variability between replicate experiments.

  • Possible Cause 1: Inconsistent Cell Health and Density. Variations in cell passage number, confluency, and overall health can lead to inconsistent results.

    • Solution: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density and monitor cell health throughout the experiment.

  • Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the outer edges of a microplate are prone to evaporation, which can affect cell growth and compound concentration.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity.

  • Possible Cause 3: Inconsistent Compound Addition. Pipetting errors can lead to variations in the final compound concentration.

    • Solution: Use calibrated pipettes and ensure thorough mixing after adding the compound to the wells.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for AMPK Activation by Western Blot
  • Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare working solutions at the desired final concentrations in cell culture medium.

  • Time-Course Treatment:

    • Treat the cells with this compound at your chosen concentration(s).

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2 mM AICAR).

    • Incubate the cells for various time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs).

  • Cell Lysis: After each incubation period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.[4][9]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-AMPKα signal to the total AMPKα signal. Plot the normalized signal against time to determine the optimal incubation period for AMPK activation.

Protocol 2: Optimizing Incubation Time for Neurite Outgrowth Assay
  • Cell Plating: Plate neuronal cells (e.g., primary neurons, differentiated iPSC-derived neurons, or PC12 cells) on coated coverslips or in multi-well plates suitable for imaging.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control for neurite outgrowth (e.g., Nerve Growth Factor for PC12 cells).

  • Time-Course Incubation: Incubate the cells for different durations, for example, 24, 48, and 72 hours.[6][7]

  • Fixation and Staining:

    • After the incubation period, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

    • Stain the cells for a neuronal marker (e.g., β-III tubulin) using a primary antibody followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.

  • Analysis:

    • Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

    • Determine the incubation time that results in the most significant and consistent increase in neurite outgrowth compared to the vehicle control.

Visualizations

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Core cluster_downstream Downstream Effects Metabolic Stress\n(High AMP:ATP ratio) Metabolic Stress (High AMP:ATP ratio) LKB1 LKB1 Metabolic Stress\n(High AMP:ATP ratio)->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates Ca2+ Flux Ca2+ Flux CaMKKβ CaMKKβ Ca2+ Flux->CaMKKβ activates CaMKKβ->AMPK phosphorylates 4-PivO-NMT_chloride This compound 4-PivO-NMT_chloride->AMPK modulates pAMPK p-AMPK (Thr172) (Active) Neurogenesis Neurogenesis pAMPK->Neurogenesis regulates Neurite Outgrowth Neurite Outgrowth pAMPK->Neurite Outgrowth regulates Anabolic Pathways\n(e.g., mTORC1) Anabolic Pathways (e.g., mTORC1) pAMPK->Anabolic Pathways\n(e.g., mTORC1) inhibits Catabolic Pathways\n(e.g., Glycolysis) Catabolic Pathways (e.g., Glycolysis) pAMPK->Catabolic Pathways\n(e.g., Glycolysis) activates

Caption: AMPK Signaling Pathway Modulation by this compound.

Experimental_Workflow start Start: Define Experimental Goal (e.g., Measure AMPK activation) dose_response Step 1: Dose-Response Experiment (Varying [this compound]) start->dose_response time_course Step 2: Time-Course Experiment (Varying Incubation Time) dose_response->time_course data_analysis Step 3: Data Analysis (Quantify Endpoint) time_course->data_analysis optimization Step 4: Optimization (Select Optimal Concentration & Time) data_analysis->optimization definitive_exp Step 5: Definitive Experiment (Using Optimized Parameters) optimization->definitive_exp end End: Conclusive Results definitive_exp->end

Caption: Experimental Workflow for Optimizing Incubation Time.

Troubleshooting_Guide start Problem: No/Low Effect Observed check_time Is incubation time optimized? start->check_time check_conc Is concentration optimized? check_time->check_conc Yes solution_time Solution: Perform Time-Course check_time->solution_time No check_stability Is the compound stable? check_conc->check_stability Yes solution_conc Solution: Perform Dose-Response check_conc->solution_conc No check_cells Is the cell line responsive? check_stability->check_cells Yes solution_stability Solution: Prepare Fresh Stock check_stability->solution_stability No solution_cells Solution: Use Positive Control check_cells->solution_cells No

References

Technical Support Center: Synthesis of 4-PivO-NMT Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-PivO-NMT (4-pivaloyloxy-N-methyltryptammonium) chloride. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 4-PivO-NMT chloride?

A1: The synthesis of this compound typically starts from a 4-hydroxy-N-methyltryptamine (norpsilocin) precursor. The general strategy involves three key steps: protection of the secondary amine, acylation of the hydroxyl group with a pivaloyl group, and finally, quaternization of the tertiary amine to the desired ammonium (B1175870) salt.

Q2: What are the critical starting materials and how can I ensure their quality?

A2: The primary starting material is typically norpsilocin or a related protected tryptamine. It is crucial to use high-purity starting materials to avoid significant purification challenges downstream. The purity of norpsilocin can be assessed by techniques such as NMR spectroscopy and LC-MS. Pivaloyl chloride is another key reagent that should be handled with care due to its sensitivity to moisture.

Q3: How can I monitor the progress of each reaction step?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each synthetic step. Staining with a suitable agent, such as potassium permanganate (B83412) or ninhydrin (B49086) (for steps involving free amines), can help visualize the consumption of starting materials and the formation of products. For more detailed analysis, LC-MS can be employed to confirm the mass of the desired product and identify any major byproducts.

Q4: What are the expected yields for each step of the synthesis?

A4: Yields can vary depending on the specific conditions and scale of the reaction. However, with optimized protocols, the protection and acylation steps can be expected to proceed in high yields (80-95%), while the final quaternization and purification steps may have slightly lower yields. Please refer to the quantitative data summary table for more details.

Troubleshooting Guide

Problem 1: Low Yield in the Pivaloylation Step

Q: I am observing a low yield of the pivaloylated intermediate. What could be the potential causes and how can I improve it?

A: Low yields in the pivaloylation step are often due to incomplete reaction or degradation of the starting material. Here are some common causes and troubleshooting tips:

  • Moisture Contamination: Pivaloyl chloride is highly reactive with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Insufficient Base: A tertiary amine base, such as triethylamine (B128534) or pyridine (B92270), is typically used to scavenge the HCl generated during the reaction. Ensure that a sufficient excess of the base is used to drive the reaction to completion.

  • Steric Hindrance: The pivaloyl group is sterically bulky, which can slow down the reaction. You may need to increase the reaction time or temperature. However, be cautious as excessive heat can lead to side reactions.

  • Competing Reactions: The secondary amine of norpsilocin can also react with pivaloyl chloride. It is advisable to protect the amine group (e.g., as a Boc-carbamate) before proceeding with the pivaloylation of the hydroxyl group.

Problem 2: Formation of Multiple Products in the N-Methylation/Quaternization Step

Q: During the final quaternization step, I am observing multiple spots on my TLC plate, suggesting a mixture of products. What is happening and how can I obtain the desired product selectively?

A: The formation of multiple products during quaternization usually indicates incomplete methylation or the presence of side reactions. Consider the following:

  • Incomplete Methylation: If you are starting from a secondary amine, the reaction may stop at the tertiary amine stage without proceeding to the quaternary ammonium salt. Ensure you are using a sufficient excess of the methylating agent (e.g., methyl iodide).

  • Choice of Methylating Agent: Stronger methylating agents like dimethyl sulfate (B86663) can be more effective but are also more hazardous. Methyl iodide is a common choice.

  • Reaction Conditions: The quaternization reaction may require elevated temperatures and longer reaction times to go to completion. Monitor the reaction by TLC or LC-MS until the starting tertiary amine is fully consumed.

  • Purification Challenges: The product, being a salt, can be challenging to purify. Recrystallization is often the preferred method for obtaining the pure quaternary ammonium salt.

Problem 3: Difficulty in Purifying the Final Product

Q: I am struggling to purify the final this compound. What are the recommended purification methods?

A: As an ammonium salt, this compound is not amenable to standard silica (B1680970) gel column chromatography. The following methods are more suitable:

  • Recrystallization: This is the most effective method for purifying the final salt. A suitable solvent system needs to be identified. Mixtures of a polar solvent (like methanol (B129727) or ethanol) and a less polar co-solvent (like ethyl acetate (B1210297) or diethyl ether) often work well.

  • Washing/Trituration: If the product precipitates from the reaction mixture, washing it with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

  • Ion-Exchange Chromatography: In some cases, ion-exchange chromatography can be used to purify quaternary ammonium salts.

Quantitative Data Summary

The following table provides representative data for the key steps in the synthesis of this compound. Note that actual results may vary.

StepReactionKey ReagentsTypical Yield (%)Typical Purity (%) (by LC-MS)
1Amine ProtectionNorpsilocin, Boc-anhydride, Triethylamine90 - 95>98
2PivaloylationBoc-Norpsilocin, Pivaloyl chloride, Pyridine85 - 90>97
3DeprotectionBoc-protected intermediate, Trifluoroacetic acid90 - 98>98
4N-Methylation4-PivO-Tryptamine, Formaldehyde (B43269), NaBH(OAc)₃80 - 85>95
5Quaternization4-PivO-NMT, Methyl iodide70 - 80>99 (after recrystallization)

Experimental Protocols

Protocol 1: Synthesis of 4-Pivaloyloxy-N,N-dimethyltryptamine (Intermediate)
  • Protection: To a solution of 4-hydroxy-N-methyltryptamine (norpsilocin) (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.2 eq). Stir the reaction mixture at room temperature for 4 hours. Monitor by TLC. Upon completion, wash the reaction with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

  • Pivaloylation: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous pyridine at 0 °C. Add pivaloyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated copper sulfate solution, water, and brine. Dry over sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel.

  • Deprotection and Methylation: Treat the purified intermediate with a solution of trifluoroacetic acid (TFA) in DCM (1:1) for 1 hour. Remove the solvent and TFA under reduced pressure. Dissolve the resulting amine salt in methanol, and add formaldehyde (3.0 eq) followed by sodium triacetoxyborohydride (B8407120) (2.0 eq). Stir for 4 hours. Quench with saturated sodium bicarbonate solution and extract with ethyl acetate. Dry and concentrate to yield 4-pivaloyloxy-N,N-dimethyltryptamine.

Protocol 2: Synthesis of this compound (Final Product)
  • Quaternization: Dissolve the 4-pivaloyloxy-N,N-dimethyltryptamine (1.0 eq) in acetonitrile. Add methyl iodide (5.0 eq). Seal the reaction vessel and heat at 50 °C for 24 hours. Monitor by LC-MS.

  • Purification: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, filter the solid and wash with cold diethyl ether. If not, concentrate the reaction mixture and triturate with diethyl ether to induce precipitation. Recrystallize the crude product from a mixture of methanol and ethyl acetate to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Pivaloylation cluster_step3 Step 3: Deprotection cluster_step4 Step 4: N-Methylation cluster_step5 Step 5: Quaternization cluster_final Final Product Norpsilocin 4-Hydroxy-N-methyltryptamine (Norpsilocin) Boc_Protection Boc Protection (Boc)₂O, Et₃N Norpsilocin->Boc_Protection Pivaloylation Pivaloylation Pivaloyl Chloride, Pyridine Boc_Protection->Pivaloylation Deprotection Boc Deprotection TFA Pivaloylation->Deprotection N_Methylation Reductive Amination (Formaldehyde, NaBH(OAc)₃) Deprotection->N_Methylation Quaternization Quaternization Methyl Iodide N_Methylation->Quaternization Final_Product This compound Quaternization->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield? Start->LowYield Impurity Impurity Issues? Start->Impurity Purification_Difficulty Purification Difficulty? Start->Purification_Difficulty Check_Moisture Check for Moisture (Anhydrous Conditions) LowYield->Check_Moisture Yes Identify_Byproducts Identify Byproducts (LC-MS, NMR) Impurity->Identify_Byproducts Yes Recrystallize Attempt Recrystallization (Screen Solvents) Purification_Difficulty->Recrystallize Yes Check_Base Check Base Stoichiometry Check_Moisture->Check_Base Check_Reaction_Time_Temp Adjust Reaction Time/Temp Check_Base->Check_Reaction_Time_Temp Check_Protection Consider Amine Protection Check_Reaction_Time_Temp->Check_Protection Optimize_Reagents Optimize Reagent Stoichiometry Identify_Byproducts->Optimize_Reagents Optimize_Conditions Optimize Reaction Conditions Optimize_Reagents->Optimize_Conditions Triturate Triturate with Anti-Solvent Recrystallize->Triturate Ion_Exchange Consider Ion-Exchange Chromatography Triturate->Ion_Exchange

Caption: Troubleshooting decision tree for synthesis.

Technical Support Center: Enhancing the Bioavailability of 4-PivO-NMT Chloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at enhancing the bioavailability of 4-PivO-NMT chloride in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound is an indole-derived modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[1] By modulating AMPK activity, it has potential for research in the fields of neurological disorders, pain, and inflammation.[1]

Q2: What are the potential challenges affecting the oral bioavailability of this compound?

A2: While specific data for this compound is limited, compounds with similar structures often face several challenges that can lead to poor oral bioavailability:

  • Low Aqueous Solubility: The pivaloyl ester group may impart lipophilicity, potentially leading to poor solubility in aqueous gastrointestinal fluids, which is a primary factor limiting drug absorption.[2][3]

  • Poor Membrane Permeability: As a quaternary ammonium (B1175870) salt, this compound will be permanently charged. This positive charge can hinder its ability to passively diffuse across the lipid-rich intestinal membrane.

  • First-Pass Metabolism: The ester linkage in this compound may be susceptible to hydrolysis by esterase enzymes in the gut wall or liver, leading to premature metabolism before it reaches systemic circulation.[4]

  • Efflux Transporter Substrate: The compound could be a substrate for efflux transporters, such as P-glycoprotein, which actively pump drugs back into the gastrointestinal lumen, reducing net absorption.[5]

Q3: What general strategies can be employed to enhance the bioavailability of this compound?

A3: A variety of formulation and chemical modification strategies can be explored to overcome the potential bioavailability challenges:

  • Formulation Strategies: These aim to improve the solubility and/or absorption of the existing compound.[4][6][7]

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the compound in lipid carriers, improving solubility and potentially bypassing first-pass metabolism through lymphatic transport.[5][7]

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can maintain it in a higher-energy, more soluble amorphous state.[6][8]

    • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[7][8]

    • Use of Permeation Enhancers: These agents can transiently alter the permeability of the intestinal membrane to facilitate drug absorption.[4]

  • Prodrug Approach: this compound itself is a pivaloic acid ester, which may function as a prodrug. The ester is likely designed to be cleaved in vivo to release the active N-methyltryptamine derivative. Further chemical modifications could be explored if this strategy proves insufficient.[9][10][11]

Troubleshooting Guides

This guide addresses common issues encountered when studying the bioavailability of this compound in animal models.

Issue 1: Low and Variable Plasma Concentrations
  • Possible Cause: Poor aqueous solubility and dissolution rate in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract of the animal model.

    • Improve Formulation:

      • Co-solvent Systems: For initial studies, a simple solution can be made using a mixture of solvents like DMSO, PEG300, and Tween-80. However, be mindful of the potential for precipitation upon dilution in the gut and the maximum tolerated solvent volume for the animal model.[12]

      • Suspensions: If the compound is insoluble, a uniform suspension can be prepared using suspending agents like methylcellulose (B11928114) to ensure consistent dosing.[3] It is crucial to ensure the suspension is homogenous during administration.

      • Advanced Formulations: If simple formulations fail, progress to more advanced strategies like SEDDS or amorphous solid dispersions to significantly enhance solubility.[5][8]

    • Standardize Experimental Conditions: Ensure consistent fasting periods for animals before dosing, as food can significantly impact drug absorption.[12]

Issue 2: Compound Precipitates in the Dosing Formulation
  • Possible Cause: The compound has low solubility in the chosen vehicle, or the formulation is unstable.

  • Troubleshooting Steps:

    • Increase Solubilizing Excipients: If using a co-solvent system, try adjusting the ratio of the solvents or adding a surfactant like Tween 80 or Cremophor EL to improve and maintain solubility.[3]

    • pH Adjustment: If the compound's solubility is pH-dependent, adjusting the pH of the vehicle may prevent precipitation.

    • Prepare Fresh Formulations: If the precipitation occurs over time, prepare the formulation immediately before dosing each animal.[3]

    • Create a Stable Suspension: If solubility cannot be achieved, switch to a suspension formulation. Ensure proper wetting of the drug particles by first creating a paste with a small amount of vehicle before final dilution.[3]

Data Presentation: Comparison of Formulation Strategies

Use the following table to systematically record and compare pharmacokinetic data from your animal studies with different this compound formulations.

Formulation IDFormulation CompositionAnimal Model (Species, Strain, Sex)Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Bioavailability (%)Observations/Issues
F0010.5% Methylcellulose in WaterSprague-Dawley Rat, Male10High variability
F00210% DMSO, 40% PEG300, 50% SalineC57BL/6 Mouse, Female10Precipitation noted
F003SEDDS (e.g., Capryol 90, Cremophor EL, Transcutol HP)Beagle Dog, Male5

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
  • Weigh the required amount of this compound.

  • Prepare the vehicle by mixing the co-solvents in the desired ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

  • First, dissolve the this compound in the DMSO.

  • Add the PEG300 and Tween-80 to the solution and mix thoroughly until clear.

  • Slowly add the saline to the mixture while continuously vortexing or stirring to prevent precipitation.

  • Administer the formulation to the animal via oral gavage at the appropriate volume based on body weight. Prepare fresh daily.

Protocol 2: Preparation of a Suspension Formulation for Oral Gavage
  • Weigh the required amount of this compound. If particle size is large, consider reducing it using a mortar and pestle.

  • Prepare the vehicle (e.g., 0.5% w/v methylcellulose in purified water). This may require overnight stirring to fully dissolve.

  • Add a wetting agent (e.g., 0.1% Tween 80) to the vehicle if needed to ensure proper dispersion.

  • Create a smooth, uniform paste by adding a small amount of the vehicle to the weighed compound.

  • Gradually add the remaining vehicle to the paste with continuous stirring or vortexing to form a homogenous suspension.

  • Continuously stir the suspension before and during dose administration to maintain homogeneity and ensure accurate dosing.

Protocol 3: Pharmacokinetic Study in Rodents
  • Acclimatization: Acclimatize animals (e.g., Sprague-Dawley rats) for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[12]

  • Dosing: Weigh each animal immediately before dosing. Administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg). A separate group should receive an intravenous (IV) dose for bioavailability calculation.

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Analyze the concentration of this compound (and its potential active metabolite) in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC for both oral and IV routes.[12] The absolute oral bioavailability (F%) is calculated using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100[13]

Visualizations

G cluster_0 Bioavailability Troubleshooting Workflow start Start: Poor Bioavailability Observed check_sol Is aqueous solubility < 10 µg/mL? start->check_sol check_perm Is permeability an issue? (e.g., Caco-2 assay) check_sol->check_perm No sol_strat Solubility Enhancement Strategies check_sol->sol_strat Yes check_met Is first-pass metabolism suspected? check_perm->check_met No perm_strat Permeability Enhancement Strategies check_perm->perm_strat Yes met_strat Bypass/Inhibit Metabolism check_met->met_strat Yes evaluate Evaluate New Formulation in Animal Model check_met->evaluate No sol_opts • Co-solvents • Suspensions • Lipid Formulations (SEDDS) • Solid Dispersions sol_strat->sol_opts sol_strat->evaluate perm_opts • Permeation Enhancers • Ion Pairing • Nanoparticles perm_strat->perm_opts perm_strat->evaluate met_opts • Lymphatic Targeting (Lipid Forms) • Metabolism Inhibitors met_strat->met_opts met_strat->evaluate evaluate->start Failure end End: Bioavailability Goal Met evaluate->end Success

Caption: Troubleshooting decision tree for poor bioavailability.

G cluster_1 Experimental Workflow for PK Study formulation 1. Formulation Preparation (e.g., Co-solvent, SEDDS) animal_prep 2. Animal Preparation (Fasting, Weighing) formulation->animal_prep dosing 3. Dosing (Oral Gavage & IV) animal_prep->dosing sampling 4. Serial Blood Sampling dosing->sampling processing 5. Plasma Processing sampling->processing analysis 6. LC-MS/MS Analysis processing->analysis pk_calc 7. Pharmacokinetic Analysis (Cmax, AUC) analysis->pk_calc

Caption: Experimental workflow for a typical pharmacokinetic study.

G cluster_2 AMPK Signaling Pathway AMP High AMP/ATP Ratio (Cellular Stress) AMPK AMPK AMP->AMPK LKB1 LKB1 LKB1->AMPK phosphorylates CaMKK2 CaMKKβ CaMKK2->AMPK phosphorylates Catabolism Catabolic Processes (e.g., Glycolysis, Fatty Acid Oxidation) - ATP Production AMPK->Catabolism activates Anabolism Anabolic Processes (e.g., Protein Synthesis, Lipid Synthesis) - ATP Consumption AMPK->Anabolism inhibits PivO_NMT This compound PivO_NMT->AMPK modulates

Caption: Simplified AMPK signaling pathway modulated by this compound.

References

Validation & Comparative

Validating the Neuroprotective Effects of 4-PivO-NMT Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the potential neuroprotective effects of 4-PivO-NMT chloride. Given the limited publicly available experimental data on this compound, this guide draws comparisons with well-characterized neuroprotective agents that also modulate the AMP-activated protein kinase (AMPK) pathway: Metformin and Resveratrol (B1683913), along with the direct AMPK activator, AICAR.

This compound is identified as an indole-derived modulator of the AMPK signaling pathway, which is a critical regulator of cellular energy homeostasis.[1] The modulation of this pathway is a promising strategy for therapeutic intervention in neurological disorders, pain, and inflammation.[1][2] The neuroprotective effects of targeting the AMPK pathway are supported by numerous studies on other compounds. Activating AMPK has been shown to have broad neuroprotective properties, enhancing cell survival under various stressors like ischemia and excitotoxicity.[3]

This guide outlines the common experimental assays and expected outcomes for a compound like this compound, based on its proposed mechanism of action and data from comparable molecules.

Comparative Analysis of Neuroprotective Compounds

The following table summarizes the neuroprotective effects of established AMPK modulators, which can serve as a benchmark for evaluating this compound.

CompoundMechanism of ActionIn Vitro ModelIn Vivo ModelKey Neuroprotective Outcomes
Metformin Indirect AMPK activator; reduces mitochondrial complex I activity, increasing AMP:ATP ratio.[3][4]Human neuronal stem cellsMPTP-induced Parkinson's disease mouse model[5], scrapie-induced neurodegeneration mouse model[6]Protects against Aβ-induced toxicity[7], reduces α-synuclein aggregation, prevents dopaminergic cell death[5], improves cognitive function.[5]
Resveratrol Activates SIRT1, which can lead to AMPK activation.[8]Primary neuronal cultures, HT22 neuronal cells[9]Rodent stroke models[9], Alzheimer's disease mouse models[8]Reduces infarct volume, attenuates apoptosis by modulating Bcl-2 and Bax[10], possesses anti-inflammatory and antioxidant properties.[9][10]
AICAR (Acadesine) Direct AMPK activator; mimics AMP.[11]Primary glial cultures, photoreceptor-derived cell lineLight-induced retinal damage mouse model, diabetic polyneuropathy mouse models[11][12]Blocks expression of pro-inflammatory cytokines[13], protects against glutamate (B1630785) excitotoxicity[14], preserves mitochondrial function and ATP levels.[12]
This compound (Expected) Modulator of the AMPK signaling pathway.[1]Neuronal cell lines (e.g., SH-SY5Y, PC12)Models of neurodegeneration (e.g., AlCl3-induced)[15][16][17][18][19]Expected to increase neuronal viability, reduce oxidative stress, and inhibit apoptosis.

Experimental Protocols for Validation

To validate the neuroprotective effects of this compound, a series of in vitro experiments are essential. The following are detailed protocols for key assays.

Neuronal Viability Assay

This assay assesses the ability of a compound to protect neurons from a toxic insult.

Protocol:

  • Cell Culture: Plate human iPSC-derived neurons or a relevant neuronal cell line (e.g., SH-SY5Y) in 384-well plates and culture for 48 hours.[20]

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound for a specified duration.

  • Induction of Toxicity: Introduce a neurotoxic agent, such as aluminum chloride (AlCl3), to induce cell death.[19]

  • Staining: After the incubation period, stain the cells with Calcein AM, a dye that indicates live cells.[20]

  • Imaging and Analysis: Use high-content imaging to quantify the number of viable cells and assess neuronal morphology, including neurite outgrowth.[20]

Oxidative Stress Assay

This assay measures the compound's ability to mitigate the production of reactive oxygen species (ROS).

Protocol:

  • Cell Culture and Treatment: Culture neuronal cells and treat with this compound as described above.

  • Induction of Oxidative Stress: Induce oxidative stress using a suitable agent (e.g., H2O2).

  • Staining: Use a fluorescent probe such as MitoSOX Red, which specifically detects mitochondrial superoxide.[21]

  • Measurement: Quantify the fluorescence intensity using a fluorescence plate reader or flow cytometry to determine the levels of ROS.

  • TBARS Assay (for lipid peroxidation): As an alternative or complementary assay, measure malondialdehyde (MDA) levels, a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[22]

Apoptosis Assay

This assay determines if the compound can prevent programmed cell death.

Protocol:

  • Cell Culture and Treatment: Follow the cell culture and treatment protocol as outlined for the viability assay.

  • Induction of Apoptosis: Induce apoptosis using a known agent (e.g., staurosporine (B1682477) or the neurotoxin used in the viability assay).

  • Staining: Co-stain the cells with Annexin V-FITC and Propidium Iodide (PI).[23][24] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.[25]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[25][26]

Visualizing Pathways and Workflows

Diagrams illustrating the underlying signaling pathway and experimental workflows can aid in understanding the validation process.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects Metformin Metformin AMPK AMPK Metformin->AMPK activates Resveratrol Resveratrol Resveratrol->AMPK activates AICAR AICAR AICAR->AMPK activates 4-PivO-NMT_chloride This compound (Expected) 4-PivO-NMT_chloride->AMPK modulates Energy_Metabolism Energy Metabolism (ATP Production ↑) AMPK->Energy_Metabolism Autophagy Autophagy AMPK->Autophagy Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis Oxidative_Stress_Reduction Oxidative Stress Reduction AMPK->Oxidative_Stress_Reduction Inflammation_Suppression Inflammation Suppression AMPK->Inflammation_Suppression Neuroprotection Neuroprotection Energy_Metabolism->Neuroprotection Autophagy->Neuroprotection Mitochondrial_Biogenesis->Neuroprotection Oxidative_Stress_Reduction->Neuroprotection Inflammation_Suppression->Neuroprotection

Caption: AMPK Signaling Pathway for Neuroprotection.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Neuroprotection Assays cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Induce_Toxicity Induce Neurotoxicity Compound_Treatment->Induce_Toxicity Viability_Assay Neuronal Viability Assay (Calcein AM) Induce_Toxicity->Viability_Assay Oxidative_Stress_Assay Oxidative Stress Assay (MitoSOX Red) Induce_Toxicity->Oxidative_Stress_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Induce_Toxicity->Apoptosis_Assay Data_Acquisition Data Acquisition (Imaging/Flow Cytometry) Viability_Assay->Data_Acquisition Oxidative_Stress_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Quantification Quantification of Neuroprotective Effects Data_Acquisition->Quantification

Caption: Workflow for Validating Neuroprotective Effects.

References

Comparative Analysis of 4-PivO-NMT Chloride and Other AMPK Activators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate AMP-activated protein kinase (AMPK) activator is critical for advancing metabolic disease and neuroscience research. This guide provides a comparative overview of 4-PivO-NMT chloride against other well-established AMPK activators, focusing on their mechanisms of action and available performance data. Due to the limited publicly available experimental data on this compound, this comparison leverages information on other indole-derived AMPK modulators as a potential proxy, alongside comprehensive data for established activators.

Introduction to AMPK and its Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[2][4] Activation of AMPK helps to restore cellular energy balance by stimulating catabolic processes that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic pathways that consume ATP, including protein and lipid synthesis.[2][3] This central role in metabolic regulation has made AMPK a prime therapeutic target for metabolic disorders like type 2 diabetes, obesity, and cancer.[2][5]

AMPK can be activated through two main mechanisms:

  • Indirect Activation: Occurs in response to an increase in the cellular AMP:ATP ratio, often induced by metabolic stressors like exercise, hypoxia, or treatment with compounds that inhibit mitochondrial respiration (e.g., metformin).[5][6]

  • Direct Activation: Involves the direct binding of a compound to the AMPK complex, causing a conformational change that enhances its kinase activity. This can be allosteric activation or by mimicking the effects of AMP.[4][5]

Overview of this compound

This compound, or 4-pivaloyloxy-N-methyltryptammonium chloride, is described as an indole-derived modulator of the AMPK signaling pathway.[7] It is suggested to have potential applications in the fields of neurological disorders, pain, and inflammation by modulating neurogenesis and neurite outgrowth through its effect on AMPK activity.[7][8] However, at present, there is a lack of publicly available, peer-reviewed experimental data that quantitatively details its potency (e.g., EC50), specificity for AMPK isoforms, or direct comparative performance against other known AMPK activators.

Comparative Data of AMPK Activators

The following table summarizes the key characteristics of this compound (based on available descriptions) and other widely used AMPK activators.

ActivatorClassMechanism of ActionPotency (EC50)Key Cellular Effects
This compound Indole (B1671886) derivativeModulator of AMPK signaling pathway[7]Not publicly availableRegulates neurogenesis and neurite outgrowth[7]
Metformin (B114582) BiguanideIndirect; inhibits mitochondrial complex I, increasing the AMP:ATP ratio[5][6][8]mM range (in cells)[5]Increases glucose uptake, decreases hepatic gluconeogenesis[5][9]
AICAR Adenosine analogDirect; metabolized to ZMP, an AMP analog that allosterically activates AMPK[4]0.5 - 2 mM (in cells)[10]Increases glucose uptake and fatty acid oxidation
A-769662 ThienopyridoneDirect; allosteric activator that also inhibits dephosphorylation of Thr172[11][12]~0.8 µM (cell-free)[12][13]Activates β1-containing AMPK complexes, potent inhibitor of fatty acid synthesis[13][14]
Other Indole Derivatives Indole derivativeDirect activators[1][2][3]Single-digit nM (for some novel derivatives)[1][3]Improve glucose homeostasis and reduce hepatic lipid accumulation in animal models[1][3]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of AMPK activation and its analysis, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for comparing AMPK activators.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_activation AMPK Activation cluster_downstream Downstream Effects Metabolic Stress\n(e.g., exercise, hypoxia) Metabolic Stress (e.g., exercise, hypoxia) AMP/ATP Ratio AMP/ATP Ratio Metabolic Stress\n(e.g., exercise, hypoxia)->AMP/ATP Ratio increases Pharmacological Activators Pharmacological Activators AMPK\n(inactive) AMPK (inactive) Pharmacological Activators->AMPK\n(inactive) LKB1 LKB1 AMP/ATP Ratio->LKB1 activates LKB1->AMPK\n(inactive) phosphorylates Thr172 CaMKKβ CaMKKβ CaMKKβ->AMPK\n(inactive) phosphorylates Thr172 p-AMPK\n(active) p-AMPK (active) AMPK\n(inactive)->p-AMPK\n(active) Anabolic Pathways\n(e.g., Protein Synthesis, Lipogenesis) Anabolic Pathways (e.g., Protein Synthesis, Lipogenesis) p-AMPK\n(active)->Anabolic Pathways\n(e.g., Protein Synthesis, Lipogenesis) inhibits Catabolic Pathways\n(e.g., Glucose Uptake, Fatty Acid Oxidation) Catabolic Pathways (e.g., Glucose Uptake, Fatty Acid Oxidation) p-AMPK\n(active)->Catabolic Pathways\n(e.g., Glucose Uptake, Fatty Acid Oxidation) stimulates Gene Expression Gene Expression p-AMPK\n(active)->Gene Expression regulates

Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects.

Experimental_Workflow Cell Culture or Animal Model Cell Culture or Animal Model Treatment with AMPK Activators\n(e.g., 4-PivO-NMT, Metformin, AICAR) Treatment with AMPK Activators (e.g., 4-PivO-NMT, Metformin, AICAR) Cell Culture or Animal Model->Treatment with AMPK Activators\n(e.g., 4-PivO-NMT, Metformin, AICAR) Sample Collection\n(Cell lysates or tissue homogenates) Sample Collection (Cell lysates or tissue homogenates) Treatment with AMPK Activators\n(e.g., 4-PivO-NMT, Metformin, AICAR)->Sample Collection\n(Cell lysates or tissue homogenates) Biochemical Assays Biochemical Assays Sample Collection\n(Cell lysates or tissue homogenates)->Biochemical Assays Western Blotting Western Blotting Biochemical Assays->Western Blotting p-AMPK, p-ACC Enzymatic Activity Assay Enzymatic Activity Assay Biochemical Assays->Enzymatic Activity Assay AMPK activity Metabolite Analysis Metabolite Analysis Biochemical Assays->Metabolite Analysis Glucose, Lipids Data Analysis and Comparison Data Analysis and Comparison Western Blotting->Data Analysis and Comparison Enzymatic Activity Assay->Data Analysis and Comparison Metabolite Analysis->Data Analysis and Comparison

Caption: General experimental workflow for comparing the effects of different AMPK activators.

Detailed Experimental Protocols

Assessment of AMPK Activation by Western Blotting

This is a common method to determine the activation state of AMPK by measuring the phosphorylation of its catalytic α-subunit at Threonine 172 (Thr172).[6]

  • Cell Treatment: Plate cells (e.g., HEK293, C2C12, or primary hepatocytes) and grow to 70-80% confluency. Treat cells with various concentrations of the AMPK activator (e.g., this compound, metformin, AICAR) for a predetermined time (e.g., 1-24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Immunoblotting: Denature equal amounts of protein by boiling in Laemmli buffer. Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities and normalize the phosphorylated AMPK levels to total AMPK levels.

In Vitro AMPK Kinase Activity Assay

This assay directly measures the enzymatic activity of purified AMPK in the presence of a test compound.

  • Reaction Setup: In a microplate, combine purified recombinant AMPK enzyme with a kinase assay buffer containing a specific peptide substrate (e.g., SAMS peptide) and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system that measures ADP production).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination and Detection:

    • Radiometric Assay: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-based Assay (e.g., ADP-Glo™): After the kinase reaction, add a reagent to deplete the remaining ATP. Then, add a detection reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the kinase activity.[15]

  • Data Analysis: Calculate the specific activity of the enzyme and determine the EC50 value of the activator by plotting the activity against the compound concentration.

Conclusion

While this compound is presented as a modulator of the AMPK signaling pathway with potential in neuroscience, a comprehensive comparative analysis is currently hampered by the lack of publicly available quantitative data. Researchers interested in this compound are encouraged to perform direct comparative studies against established AMPK activators like metformin, AICAR, and A-769662 using standardized protocols as outlined in this guide. Such studies are essential to fully characterize its potency, selectivity, and therapeutic potential. The provided data on other indole-derived activators suggests that this chemical class holds promise for potent AMPK activation. Future research should aim to elucidate the precise mechanism and quantitative performance of this compound to position it effectively within the landscape of AMPK modulators.

References

The Promise of AMPK Modulation in Pain Management: A Comparative Analysis of In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

While specific in vivo efficacy data for the novel AMPK signaling pathway modulator, 4-PivO-NMT chloride, in pain models is not yet publicly available, a significant body of research on other AMPK activators provides a strong foundation for its potential therapeutic benefits. This guide objectively compares the performance of established AMPK activators in preclinical pain models, offering a predictive framework for the potential efficacy of new chemical entities like this compound.

Researchers, scientists, and drug development professionals can leverage this comparative data and the detailed experimental protocols to inform their own research and development programs targeting pain and inflammation. The evidence strongly suggests that modulation of the AMP-activated protein kinase (AMPK) pathway is a promising strategy for the development of novel analgesics.

Unveiling the Role of AMPK in Pain Signaling

AMPK is a crucial cellular energy sensor that plays a significant role in regulating cellular metabolism. Recent studies have unveiled its critical involvement in modulating pain signaling pathways.[1][2][3] Activation of AMPK has been shown to exert analgesic effects by inhibiting key pathways involved in the sensitization of peripheral nociceptive neurons and neuroinflammation, which are hallmarks of chronic pain states.[3][4] The downstream effects of AMPK activation include the suppression of the mTOR and MAPK signaling pathways, which are known to be hyperactive in chronic pain conditions. This mechanism suggests that compounds like this compound, which modulate AMPK activity, hold the potential to offer a novel therapeutic approach for managing both inflammatory and neuropathic pain.

Comparative Efficacy of AMPK Activators in Preclinical Pain Models

To provide a clear comparison, the following table summarizes the in vivo efficacy of well-characterized AMPK activators in two standard preclinical pain models: Complete Freund's Adjuvant (CFA)-induced inflammatory pain and nerve injury-induced neuropathic pain.

CompoundPain ModelAnimal ModelDose and Route of AdministrationKey Efficacy FindingsReference
AICAR CFA-induced Inflammatory PainMice15 μg/20 μl, subcutaneousProduced a significant analgesic effect and inhibited the level of the pro-inflammatory cytokine IL-1β in the inflamed tissue.
Metformin Lumbar Disc Herniation (Neuropathic Pain)Rats250 mg/kg/day, intraperitonealAlleviated thermal hyperalgesia and mechanical allodynia; suppressed mTOR/p70S6K signaling in dorsal root ganglion neurons.
A769662 Neuropathic PainRats and MiceNot specified in abstractInhibited translation regulation signaling pathways and decreased the excitability of sensory neurons, leading to a resolution of neuropathic allodynia.
Resveratrol Incision-induced PainMiceNot specified in abstractReduced incision-induced allodynia through an AMPK-mediated mechanism.

Visualizing the Pathways and Protocols

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

AMPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Sensory Neuron Inflammatory_Mediators Inflammatory Mediators (e.g., Cytokines, Growth Factors) Receptors Receptors Inflammatory_Mediators->Receptors Nerve_Injury Nerve Injury Nerve_Injury->Receptors mTOR_Pathway mTOR Pathway Receptors->mTOR_Pathway activates MAPK_Pathway MAPK Pathway Receptors->MAPK_Pathway activates AMPK_Modulator This compound (or other AMPK activators) AMPK AMPK AMPK_Modulator->AMPK activates AMPK->mTOR_Pathway inhibits AMPK->MAPK_Pathway inhibits Protein_Synthesis Increased Protein Synthesis & Neuronal Excitability mTOR_Pathway->Protein_Synthesis promotes MAPK_Pathway->Protein_Synthesis promotes Pain_Signaling Pain Signaling Protein_Synthesis->Pain_Signaling leads to Analgesia Analgesia Pain_Signaling->Analgesia is reduced by AMPK activation, leading to Experimental_Workflow cluster_induction Pain Model Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment Induction Induction of Pain Model (e.g., CFA injection or nerve ligation) Grouping Randomization into Treatment Groups Induction->Grouping Acclimation Animal Acclimation Baseline Baseline Nociceptive Testing Acclimation->Baseline Baseline->Induction Drug_Administration Administration of This compound or Comparator Compounds Grouping->Drug_Administration Behavioral_Testing Post-treatment Nociceptive Testing (e.g., von Frey, Hargreaves) Drug_Administration->Behavioral_Testing Biochemical_Analysis Tissue Collection & Biochemical Analysis (e.g., Western Blot for p-AMPK, Cytokine levels) Behavioral_Testing->Biochemical_Analysis Data_Analysis Data Analysis and Statistical Comparison Biochemical_Analysis->Data_Analysis

References

4-PivO-NMT chloride versus other tryptamine derivatives in neurogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Tryptamine (B22526) Derivatives on Neurogenesis

A Guide for Researchers and Drug Development Professionals

Introduction

The therapeutic potential of tryptamine derivatives for a range of psychiatric and neurological disorders is an area of intense research. One of the key mechanisms underlying these potential benefits is the promotion of neurogenesis, the process of generating new neurons. This guide provides a comparative overview of the effects of several key tryptamine derivatives on neurogenesis, based on available preclinical data.

It is important to note that as of this writing, there is no publicly available scientific literature on the specific effects of 4-PivO-NMT chloride on neurogenesis. Therefore, this guide will focus on a comparative analysis of well-researched tryptamines: N,N-Dimethyltryptamine (DMT), Psilocybin, and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT). We will also briefly discuss 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) in the context of its relationship to psilocin. The data presented here can serve as a valuable benchmark for the evaluation of novel compounds such as this compound.

Quantitative Comparison of Neurogenic Effects

The following table summarizes the key quantitative findings from preclinical studies on the effects of various tryptamine derivatives on neurogenesis and related markers of neuroplasticity.

Compound Model System Key Findings Dosage/Concentration Citation
DMT In vitro (human iPSCs)- Increased neuronal survival rate from 19% to 31% and 64% under hypoxic stress.10 µM and 50 µM[1]
In vivo (mice)- Enhanced proliferation and migration of neuronal precursors (BrdU+ cells) in the hippocampus.2 mg/kg, i.p. (repeated)[1]
In vivo (mice)- Improved performance in spatial learning and memory tasks.2 mg/kg, i.p. (daily for 21 days)[2][3]
Psilocybin In vivo (mice)- Increased dendritic spine density and size in the medial prefrontal cortex and hippocampus.Single oral dose[4]
In vivo (mice)- Increased number of newborn neurons (doublecortin-positive cells).Single oral dose
In vivo (mice)- Dose-dependent decreases in newborn neurons at high doses, but a trend towards an increase at low doses that enhanced fear extinction.Range of doses
5-MeO-DMT In vivo (mice)- Increased number of proliferating cells (BrdU+ cells) in the ventral dentate gyrus (352.6 ± 41.48 vs. 155.4 ± 21.71 in controls).100 µg, i.c.v. (single dose)
In vivo (mice)- Increased number of newborn granule cells (DCX::tdTom+).100 µg, i.c.v. (single dose)
In vivo (mice)- Increased complexity of dendritic trees in newborn granule cells.100 µg, i.c.v. (single dose)
4-AcO-DMT -- As a prodrug of psilocin, it is expected to have similar neurogenic effects to psilocybin.-

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of tryptamine derivatives' effects on neurogenesis.

In Vivo Assessment of Neurogenesis in Mice (DMT, Psilocybin, 5-MeO-DMT)
  • Animal Models: Adult male mice are commonly used. For specific cell tracking, transgenic lines such as those expressing tamoxifen-dependent Cre recombinase under the doublecortin promoter may be employed.

  • Compound Administration:

    • Intraperitoneal (i.p.) Injection: DMT and psilocybin are often dissolved in a vehicle solution (e.g., saline) and administered via i.p. injection.

    • Intracerebroventricular (i.c.v.) Injection: For direct brain delivery, compounds like 5-MeO-DMT can be administered via i.c.v. injection into the lateral ventricles.

  • Cell Proliferation Labeling (BrdU):

    • Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is injected into the animals to label dividing cells.

    • Animals are sacrificed at various time points after BrdU administration (e.g., 24 hours for proliferation, several weeks for survival).

    • Brains are perfused, extracted, and sectioned.

    • Immunohistochemistry is performed on brain sections using antibodies against BrdU to visualize and quantify newly synthesized cells.

  • Immunohistochemistry for Neuronal Markers:

    • Brain sections are stained with antibodies against markers of immature neurons, such as Doublecortin (DCX).

    • Co-localization of BrdU and neuronal markers is analyzed to confirm the neuronal phenotype of the newly formed cells.

  • Microscopy and Quantification:

    • Stained sections are imaged using confocal microscopy.

    • Unbiased stereological counting methods are used to quantify the number of labeled cells in specific brain regions, such as the dentate gyrus of the hippocampus.

In Vitro Neuroprotection Assay (DMT)
  • Cell Culture: Human induced pluripotent stem cells (iPSCs) are differentiated into mature neurons.

  • Experimental Conditions:

    • Neurons are exposed to severe hypoxic stress to induce cell death.

    • DMT is added to the culture medium at different concentrations (e.g., 10 µM, 50 µM).

  • Assessment of Neuronal Survival:

    • After a set period (e.g., 6 hours), cell viability is assessed using methods such as live/dead cell staining or assays that measure metabolic activity.

    • The percentage of surviving neurons is calculated and compared between treated and untreated groups.

Electrophysiological Analysis of Newborn Neurons (5-MeO-DMT)
  • Animal Model and Cell Identification: Transgenic mice expressing a fluorescent reporter (e.g., tdTomato) in newborn neurons (e.g., under the DCX promoter) are used.

  • Brain Slice Preparation: Acute brain slices containing the hippocampus are prepared from animals treated with 5-MeO-DMT or a vehicle.

  • Patch-Clamp Recording:

    • Whole-cell patch-clamp recordings are obtained from fluorescently labeled newborn granule cells in the dentate gyrus.

    • Passive and active membrane properties, such as resting membrane potential, input resistance, action potential threshold, and afterhyperpolarization, are measured.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in tryptamine-induced neurogenesis and a typical experimental workflow for studying these effects.

G cluster_0 Experimental Workflow for In Vivo Neurogenesis Study A Compound Administration (e.g., i.p. injection) B BrdU Injection (to label proliferating cells) A->B C Tissue Collection (perfusion and brain extraction) B->C D Immunohistochemistry (staining for BrdU and neuronal markers) C->D E Microscopy & Quantification (confocal imaging and stereology) D->E F Data Analysis E->F

Caption: A typical experimental workflow for an in vivo neurogenesis study.

G cluster_1 Tryptamine-Induced Neurogenesis Signaling Tryptamines Tryptamines (DMT, Psilocin, 5-MeO-DMT) Receptors 5-HT2A Receptor Sigma-1 Receptor Tryptamines->Receptors Downstream Intracellular Signaling Cascades (e.g., mTOR) Receptors->Downstream BDNF BDNF Expression (Brain-Derived Neurotrophic Factor) Downstream->BDNF Neurogenesis Increased Neurogenesis (proliferation, survival, differentiation) BDNF->Neurogenesis Neuroplasticity Enhanced Neuroplasticity (dendritic growth, synaptogenesis) BDNF->Neuroplasticity

Caption: Key signaling pathways in tryptamine-induced neurogenesis.

Discussion and Future Directions

The available preclinical evidence strongly suggests that several tryptamine derivatives, including DMT, psilocybin, and 5-MeO-DMT, promote neurogenesis and neuroplasticity. These effects are mediated, at least in part, through the activation of serotonergic (5-HT2A) and sigma-1 receptors, leading to the upregulation of key neurotrophic factors like BDNF.

The pro-neurogenic properties of these compounds are thought to contribute to their potential therapeutic effects in treating conditions such as depression, anxiety, and neurodegenerative diseases. For instance, studies have shown that DMT can enhance adult neurogenesis and improve performance in memory tasks in mice, suggesting a potential role in combating cognitive decline. Similarly, psilocybin has been shown to increase dendritic spine density, which may help to reverse the neuronal atrophy associated with chronic stress and depression.

While there is no specific data on this compound, its structural relationship to other tryptamines suggests that it may also interact with similar molecular targets and potentially modulate neurogenesis. Future research should aim to characterize the in vitro and in vivo effects of this compound on neuronal proliferation, differentiation, and survival. Direct comparative studies with established tryptamines using standardized protocols will be crucial for determining its relative potency and efficacy.

The tryptamine class of compounds represents a promising avenue for the development of novel therapeutics that act by promoting neurogenesis. This guide provides a summary of the current state of knowledge for key tryptamine derivatives, offering a valuable resource for researchers and drug developers. The investigation of new compounds, such as this compound, within the comparative framework presented here, will be essential for advancing our understanding of these molecules and harnessing their full therapeutic potential.

References

Independent Verification of 4-PivO-NMT Chloride's Mechanism of Action: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the mechanism of action of 4-PivO-NMT chloride, a novel indole-derived compound purported to modulate the AMP-activated protein kinase (AMPK) signaling pathway. Due to the absence of independent, peer-reviewed experimental data on this compound, this document outlines the necessary experimental protocols and presents comparative data from established alternative compounds known to influence similar pathways. This guide is intended to serve as a resource for researchers designing studies to validate the effects of this compound.

Stated Mechanism of Action

This compound is described as a modulator of the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis.[1] By modulating AMPK activity, it is suggested to regulate neurogenesis and neurite outgrowth, holding potential for research in neurological disorders, pain, and inflammation.[1] Further claims suggest it may also modulate the mitogen-activated protein kinase (MAPK) pathway.

Comparative Analysis with Alternative Compounds

To objectively assess the performance of this compound, its effects should be compared against well-characterized compounds such as Metformin and AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), both known to activate the AMPK pathway and promote neurogenesis.

Table 1: Quantitative Comparison of AMPK Activators on Neurogenesis

CompoundConcentrationCell TypeAssayOutcomePercentage Increase in Neuronal DifferentiationReference
This compound Not AvailableNot AvailableNot AvailableNot AvailableNot Available
Metformin1 µMNeural Stem Cells (NSCs)Immunofluorescence for Tuj-1Increased Neuronal Differentiation~88% (from 7.22% to 13.58%)[2]
Metformin500 nMAdult Subventricular Zone (SVZ) NeurospheresNeurosphere Differentiation AssayIncreased number of βIII-tubulin-positive neuronsData presented as percentage of total cells, not relative increase.[3]

Table 2: Quantitative Comparison of AMPK Activation

CompoundConcentrationCell/Tissue TypeAssayOutcomeFold Increase in AMPK Phosphorylation (Thr172)Reference
This compound Not AvailableNot AvailableNot AvailableNot AvailableNot Available
AICAR2 mMRat Soleus MuscleWestern BlotIncreased AMPK α2 Activity~2.9-fold[4]
AICAR0.5 mM3T3-L1 AdipocytesWestern BlotIncreased AMPK PhosphorylationNot quantified as fold increase, but significant increase shown.[5]
MetforminNot specifiedMiddle-aged DIO Mice HippocampusNot specifiedIncreased AMPK PhosphorylationNot quantified as fold increase, but significant increase shown.[6]

Experimental Protocols for Independent Verification

To validate the proposed mechanism of action of this compound, the following key experiments are recommended.

AMPK Activation Assay (Western Blot)

This protocol is designed to determine if this compound leads to the phosphorylation of AMPK, indicating its activation.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, primary neurons) to 80-90% confluency. Treat cells with varying concentrations of this compound for a specified time course. Include a vehicle control and a positive control (e.g., AICAR, Metformin).

  • Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AMPKα at Threonine 172 (p-AMPKα Thr172).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the p-AMPKα signal to the total AMPKα signal (by stripping and re-probing the membrane) or a housekeeping protein like β-actin or GAPDH.

MAPK Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the MAPK pathway by measuring the phosphorylation of key kinases like ERK1/2.

Methodology:

  • Cell Culture and Treatment: Follow the same procedure as for the AMPK activation assay, treating cells with this compound.

  • Cell Lysis and Protein Quantification: Proceed as described in the AMPK assay protocol.

  • SDS-PAGE and Western Blotting:

    • Follow the standard Western Blot procedure.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Normalize the p-ERK1/2 signal to total ERK1/2 or a housekeeping protein.

  • Data Analysis: Quantify the relative phosphorylation of ERK1/2 to determine the effect of this compound on the MAPK pathway.

Neurite Outgrowth Assay

This assay will determine the effect of this compound on the promotion of neurite formation in a neuronal cell line.

Methodology:

  • Cell Plating: Plate a suitable neuronal cell line (e.g., PC12, SH-SY5Y) on a collagen-coated plate at a low density.

  • Cell Treatment: Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., Nerve Growth Factor - NGF).

  • Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (typically 24-72 hours).

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with Triton X-100.

    • Stain the cells with an antibody against a neuronal marker, such as βIII-tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging and Analysis:

    • Capture images using a high-content imaging system or a fluorescence microscope.

    • Use image analysis software to quantify neurite length, number of neurites per cell, and the percentage of cells with neurites.

Visualizing Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow for its experimental verification.

AMPK_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates Neurogenesis Neurogenesis AMPK->Neurogenesis Neurite Outgrowth Neurite Outgrowth AMPK->Neurite Outgrowth

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical & Cellular Assays cluster_analysis Data Analysis A Plate Cells B Treat with This compound A->B C AMPK Activation Assay (Western Blot) B->C D MAPK Activation Assay (Western Blot) B->D E Neurite Outgrowth Assay (Immunofluorescence) B->E F Quantify Protein Phosphorylation C->F D->F G Measure Neurite Length & Number E->G

Caption: General workflow for experimental verification.

References

Validating Neurite Outgrowth: A Comparative Guide for 4-PivO-NMT Chloride and Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of 4-PivO-NMT chloride's effect on neurite outgrowth. While publicly available quantitative data on the direct neurite outgrowth-promoting effects of this compound is limited, this document outlines the established mechanisms of action for compounds in its class and furnishes detailed protocols for comparative experimental validation. We present data for well-characterized alternative compounds to serve as a benchmark for future studies.

Introduction to this compound

This compound is an indole-derived compound identified as a modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[1] This pathway is a crucial regulator of cellular energy homeostasis and has been implicated in the control of neurogenesis and neurite outgrowth. The modulation of AMPK activity by this compound suggests its potential as a therapeutic agent in neurological disorders, pain, and inflammation.[1] A United States patent application further covers the use of 4-pivaloyloxy-n-methyltryptammonium chloride for modulating neurogenesis or neurite outgrowth.

Comparative Analysis of Neurite Outgrowth Promoters

Due to the absence of specific published data on this compound, this section provides a comparative summary of well-established neurite outgrowth-promoting agents, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). The following table summarizes representative quantitative data from studies on these alternatives, which can be used as a reference for designing and evaluating experiments with this compound.

Compound/FactorCell TypeConcentrationKey Findings
Nerve Growth Factor (NGF) PC1250 ng/mLSignificant increase in the percentage of neurite-bearing cells and average neurite length.
Dorsal Root Ganglion (DRG) Neurons100 ng/mLPromotion of axonal growth and branching.
Brain-Derived Neurotrophic Factor (BDNF) Cortical Neurons50 ng/mLEnhancement of dendritic arborization and spine density.
Hippocampal Neurons20-50 ng/mLIncreased number and length of dendrites.
Retinoic Acid SH-SY5Y10 µMInduction of neuronal differentiation and significant neurite extension.
Paclitaxel PC1210 nMStabilization of microtubules, leading to enhanced neurite stability and elongation.

Experimental Protocols

To validate and compare the efficacy of this compound, a standardized neurite outgrowth assay is essential. Below is a detailed protocol that can be adapted for this purpose.

In Vitro Neurite Outgrowth Assay

1. Cell Culture and Plating:

  • Cell Lines: Commonly used models include PC12 (pheochromocytoma), SH-SY5Y (neuroblastoma), or primary neuronal cultures (e.g., cortical, hippocampal, or DRG neurons).

  • Culture Conditions: Maintain cells in appropriate growth medium (e.g., DMEM for PC12 and SH-SY5Y, Neurobasal medium for primary neurons) supplemented with fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Plating for Assay: Seed cells onto plates pre-coated with an extracellular matrix protein such as poly-L-lysine or laminin (B1169045) to promote adherence. A typical seeding density for a 96-well plate is 5,000-10,000 cells per well. Allow cells to attach for 24 hours before treatment.

2. Compound Treatment:

  • Preparation of Compounds: Prepare a stock solution of this compound and alternative compounds (e.g., NGF as a positive control, DMSO as a vehicle control) in a suitable solvent (e.g., sterile water or DMSO).

  • Treatment: On the day of the experiment, replace the growth medium with a low-serum differentiation medium. Add the test compounds at various concentrations to the wells. A typical concentration range for small molecules is from 1 nM to 100 µM.

3. Incubation and Imaging:

  • Incubation: Incubate the treated cells for a period ranging from 24 to 72 hours to allow for neurite extension.

  • Fixation and Staining: After incubation, fix the cells with 4% paraformaldehyde. To visualize the neurites, stain the cells with an antibody against a neuronal marker such as β-III tubulin, followed by a fluorescently labeled secondary antibody. The cell nuclei can be counterstained with DAPI.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

4. Data Analysis and Quantification:

  • Neurite Measurement: Use automated image analysis software (e.g., ImageJ with the NeuronJ plugin, or commercial software associated with high-content imagers) to quantify various parameters:

    • Average neurite length per neuron: The total length of all neurites divided by the number of neurons.

    • Number of neurites per neuron: The average count of primary processes extending from the cell body.

    • Percentage of neurite-bearing cells: The number of cells with at least one neurite longer than the cell body diameter, divided by the total number of cells.

    • Neurite branching: The number of branch points per neuron.

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different concentrations of this compound with the controls.

Signaling Pathways and Visualizations

This compound and the AMPK Signaling Pathway

This compound is known to modulate the AMPK signaling pathway. AMPK is a key sensor of cellular energy status. In the context of neuronal development, activation of AMPK can influence neurite outgrowth through several downstream effectors. For instance, AMPK can phosphorylate and regulate proteins involved in cytoskeletal dynamics and protein synthesis, both of which are critical for neurite extension and branching.

AMPK_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment 4_PivO_NMT This compound AMPK AMPK 4_PivO_NMT->AMPK Modulates TSC2 TSC2 AMPK->TSC2 Activates Ulk1 Ulk1 AMPK->Ulk1 Activates (Autophagy Regulation) Cytoskeleton Cytoskeletal Dynamics (Microtubule Stability) AMPK->Cytoskeleton Regulates LKB1 LKB1 LKB1->AMPK Activates mTORC1 mTORC1 TSC2->mTORC1 Inhibits Protein_Synth Protein Synthesis mTORC1->Protein_Synth Promotes Neurite_Outgrowth Neurite Outgrowth Cytoskeleton->Neurite_Outgrowth Protein_Synth->Neurite_Outgrowth

Caption: AMPK signaling pathway in neurite outgrowth.

Experimental Workflow for Validation

The following diagram illustrates the key steps in the experimental workflow for validating the effect of this compound on neurite outgrowth.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis node_culture Cell Culture (e.g., PC12, SH-SY5Y) node_plate Plate Coating (Poly-L-lysine/Laminin) node_culture->node_plate node_seeding Cell Seeding node_plate->node_seeding node_treatment Compound Addition (4-PivO-NMT, Controls) node_seeding->node_treatment node_incubation Incubation (24-72 hours) node_treatment->node_incubation node_fix_stain Fixation and Immunostaining node_incubation->node_fix_stain node_imaging Fluorescence Microscopy/ High-Content Imaging node_fix_stain->node_imaging node_quant Image Quantification (Neurite Length, Branching) node_imaging->node_quant node_stats Statistical Analysis node_quant->node_stats

Caption: Experimental workflow for neurite outgrowth assay.

Conclusion

While direct experimental evidence for the neurite-promoting effects of this compound is not yet available in the public domain, its role as an AMPK modulator provides a strong rationale for its investigation in this context. The protocols and comparative framework provided in this guide are intended to facilitate the systematic validation of this compound and to benchmark its performance against established neurite outgrowth-promoting compounds. Such studies will be crucial in determining its potential for applications in neuroregeneration and the treatment of neurological disorders.

References

A Comparative Analysis of 4-PivO-NMT Chloride and Its Tryptamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Therefore, this guide leverages a comprehensive study on a series of 4-hydroxy and 4-acetoxy-N,N-dialkyltryptamine analogs to provide insights into how structural modifications on the tryptamine (B22526) scaffold influence biological activity. The primary endpoints in the cited study are related to serotonin (B10506) 2A (5-HT2A) receptor agonism, a common target for tryptamine derivatives. While distinct from AMPK modulation, this data provides a valuable surrogate for understanding the general pharmacological profile of this class of compounds.

Chemical Structures

The core structure of the compounds discussed is a tryptamine skeleton with substitutions at the 4-position of the indole (B1671886) ring and on the terminal amine.

4-PivO-NMT Chloride:

  • 4-position: Pivaloyloxy group

  • Amine: Quaternary methyltryptammonium chloride

Analogs (from comparative study):

  • 4-position: Hydroxy (-OH) or Acetoxy (-OAc) group

  • Amine: Various N,N-dialkyl substitutions (e.g., dimethyl, diethyl, dipropyl, etc.)

Comparative Performance Data

The following tables summarize the in vitro and in vivo activities of a series of 4-hydroxy and 4-acetoxy-N,N-dialkyltryptamine analogs at the 5-HT2A receptor, as this is the most comprehensive comparative dataset currently available. This data is extracted from a study by Geyer et al. (2020) and is intended to illustrate the impact of structural modifications.

Table 1: In Vitro 5-HT2A Receptor Agonist Potency (EC50) and Efficacy (Emax) of 4-Hydroxy and 4-Acetoxy-N,N-dialkyltryptamine Analogs.

Compound4-SubstituentN,N-Dialkyl GroupEC50 (nM)Emax (%)
Psilocin -OHDimethyl (DMT)4.3100
4-AcO-DMT -OAcDimethyl (DMT)83.1100
4-HO-MET -OHMethyl, Ethyl5.1100
4-AcO-MET -OAcMethyl, Ethyl98.2100
4-HO-DET -OHDiethyl3.8100
4-AcO-DET -OAcDiethyl60.5100
4-HO-DPT -OHDipropyl12.195
4-AcO-DPT -OAcDipropyl150.398
4-HO-DIPT -OHDiisopropyl25.190
4-AcO-DIPT -OAcDiisopropyl355.292

Table 2: In Vivo Head-Twitch Response (HTR) Potency (ED50) in Mice for 4-Hydroxy and 4-Acetoxy-N,N-dialkyltryptamine Analogs.

Compound4-SubstituentN,N-Dialkyl GroupED50 (mg/kg)
Psilocin -OHDimethyl (DMT)0.8
4-AcO-DMT -OAcDimethyl (DMT)1.2
4-HO-MET -OHMethyl, Ethyl1.1
4-AcO-MET -OAcMethyl, Ethyl1.5
4-HO-DET -OHDiethyl0.9
4-AcO-DET -OAcDiethyl1.1
4-HO-DPT -OHDipropyl2.1
4-AcO-DPT -OAcDipropyl2.5
4-HO-DIPT -OHDiisopropyl3.2
4-AcO-DIPT -OAcDiisopropyl3.8

Experimental Protocols

In Vitro Functional Assay: Calcium Mobilization

This assay assesses the functional activity of the compounds at 5-HT2 subtypes.

  • Cell Culture: Stably transfected HEK-293 cells expressing the human 5-HT2A receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.

  • Assay Preparation: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence. On the day of the assay, the growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • Compound Preparation: Test compounds are serially diluted in the assay buffer to achieve a range of concentrations.

  • Data Acquisition: The cell plate is placed in a fluorescence microplate reader. The baseline fluorescence is measured before the addition of the test compounds. The compounds are then added, and the change in fluorescence, indicative of intracellular calcium mobilization, is recorded over time.

  • Data Analysis: The peak fluorescence response is normalized to the response of a reference agonist (e.g., serotonin). The EC50 and Emax values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice

The head-twitch response in mice is a behavioral proxy for 5-HT2A receptor activation.

  • Animals: Male C57BL/6J mice are used for the experiments. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Compound Administration: Test compounds are dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection. A vehicle control group is included in each experiment.

  • Behavioral Observation: Immediately after injection, individual mice are placed in observation chambers. The number of head twitches is recorded for a period of 30-60 minutes. A head twitch is defined as a rapid, convulsive rotational movement of the head.

  • Data Analysis: The total number of head twitches for each mouse is counted. The dose-response relationship is analyzed, and the ED50 value (the dose that produces 50% of the maximal response) is calculated using non-linear regression.

Signaling Pathway and Experimental Workflow Diagrams

AMPK_Signaling_Pathway 4-PivO-NMT_chloride This compound (and analogs) AMPK AMPK 4-PivO-NMT_chloride->AMPK Modulates Downstream_Targets Downstream Targets (e.g., PGC-1α, ULK1) AMPK->Downstream_Targets Phosphorylates Neurogenesis Neurogenesis & Neurite Outgrowth Downstream_Targets->Neurogenesis Pain_Inflammation Pain & Inflammation Modulation Downstream_Targets->Pain_Inflammation

Caption: Proposed signaling pathway for this compound and its analogs via AMPK modulation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Compound_Synthesis Compound Synthesis Cell_Culture Cell Culture (HEK-293 with 5-HT2A) Animal_Model Mouse Model (C57BL/6J) Calcium_Assay Calcium Mobilization Assay Cell_Culture->Calcium_Assay Data_Analysis_invitro EC50 & Emax Determination Calcium_Assay->Data_Analysis_invitro Compound_Admin Compound Administration Animal_Model->Compound_Admin Behavioral_Assay Head-Twitch Response Compound_Admin->Behavioral_Assay Data_Analysis_invivo ED50 Determination Behavioral_Assay->Data_Analysis_invivo

Caption: General experimental workflow for the comparative analysis of tryptamine analogs.

References

assessing the specificity of 4-PivO-NMT chloride as an AMPK modulator

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in drug discovery and chemical biology is the thorough characterization of a compound's specificity for its intended target. This guide provides a framework for assessing the specificity of AMP-activated protein kinase (AMPK) modulators, using well-established compounds as benchmarks. Due to the current lack of publicly available experimental data on the binding affinity, potency, and kinase selectivity of 4-PivO-NMT chloride, a direct comparison is not feasible at this time. However, this guide serves as a template for the types of analyses required to rigorously evaluate its specificity and compares the performance of widely used AMPK activators and inhibitors.

Introduction to AMPK and its Modulation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1] As a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits, it is activated in response to an increase in the cellular AMP:ATP ratio, signaling low energy status.[1] This activation triggers a cascade of events aimed at restoring energy homeostasis, including the stimulation of catabolic processes and the inhibition of anabolic pathways. The therapeutic potential of targeting AMPK for metabolic diseases, such as type 2 diabetes and cancer, has led to the development of numerous small molecule modulators.

The specificity of these modulators is paramount. Off-target effects can lead to misleading experimental results and potential toxicity. This guide outlines key experimental approaches and data required to confidently assess the specificity of an AMPK modulator.

Comparative Analysis of Known AMPK Modulators

To understand the landscape of AMPK modulation, it is instructive to compare the characteristics of widely used research compounds. The following tables summarize the available data on a direct activator (A-769662), a commonly used inhibitor with known off-target effects (Compound C), and two indirect activators (Metformin and AICAR).

Table 1: Potency and Specificity of Selected AMPK Modulators

CompoundTypeMechanism of ActionPotency (EC50/IC50/Ki)Key Specificity Information
This compound Putative ModulatorDescribed as an indole-derived AMPK signaling pathway modulator.[2]No publicly available dataNo publicly available data on kinase selectivity or off-target effects. A patent suggests potential modulation of MAPK activity.
A-769662 Direct ActivatorAllosteric activator; binds to the β and γ subunits, inhibiting dephosphorylation of Thr172.[3]EC50 = 0.8 µM (purified rat liver AMPK).[3]Selective for AMPK heterotrimers containing the β1 subunit.
Compound C (Dorsomorphin) InhibitorATP-competitive inhibitor.Ki = 109 nM (in vitro kinase assay). Cellular inhibition often requires µM concentrations.Broad-spectrum kinase activity; inhibits a number of other kinases more potently than AMPK, including ERK8, MNK1, and others. Its cellular effects are not exclusively due to AMPK inhibition.
Metformin Indirect ActivatorInhibits mitochondrial respiratory-chain complex 1, leading to an increased AMP:ATP ratio and subsequent AMPK activation.Cellular activation is dose and time-dependent (e.g., significant activation in rat hepatocytes at 50 µM after 7 hours).Effects are primarily dependent on cellular energy status. Does not directly interact with AMPK.
AICAR Indirect ActivatorCell-permeable precursor to ZMP, an AMP analog, which allosterically activates AMPK.Activates AMPK in cells at mM concentrations.ZMP can modulate the activity of other AMP-sensitive enzymes. Some effects of AICAR are AMPK-independent.

Experimental Protocols for Assessing Specificity

A multi-faceted approach is necessary to rigorously determine the specificity of a potential AMPK modulator. Below are detailed protocols for key experiments.

In Vitro Kinase Activity Assays

These assays directly measure the effect of a compound on the enzymatic activity of purified AMPK.

Protocol: Radioisotope-Based Filter Binding Assay

  • Reaction Mixture: Prepare a reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT).

  • Enzyme and Substrate: Add purified AMPK (e.g., 10 nM) and a specific peptide substrate (e.g., SAMS peptide, 200 µM) to the reaction mixture.

  • Compound Incubation: Add the test compound (e.g., this compound) at various concentrations. Include appropriate controls (vehicle, known activator/inhibitor).

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition or activation relative to controls and determine EC50 or IC50 values.

Cellular Assays for Target Engagement and Downstream Signaling

These assays confirm that the compound engages AMPK in a cellular context and modulates its downstream signaling pathways.

Protocol: Western Blotting for AMPK Activation

  • Cell Culture and Treatment: Plate cells (e.g., HEK293, C2C12 myotubes) and treat with the test compound at various concentrations and time points.

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (a downstream target of AMPK), and total ACC.

  • Detection: Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein.

Kinase Selectivity Profiling

This is a critical step to identify off-target effects. It involves screening the compound against a large panel of other kinases.

Protocol: Large-Scale Kinase Panel Screen (e.g., using a commercial service)

  • Compound Submission: Provide the test compound to a commercial vendor that offers kinase screening services (e.g., Eurofins, Reaction Biology).

  • Assay Format: The vendor will typically perform in vitro activity assays for a panel of hundreds of kinases, often at a fixed concentration of the compound (e.g., 1 µM or 10 µM).

  • Data Reporting: The results are usually reported as the percentage of inhibition for each kinase.

  • Follow-up: For any significant off-target hits, it is essential to perform follow-up dose-response experiments to determine the IC50 for those kinases.

Visualizing Key Pathways and Workflows

Diagram 1: The AMPK Signaling Pathway

AMPK_Pathway cluster_activation Activators cluster_inhibition Inhibitor cluster_core cluster_downstream Downstream Effects Metformin Metformin AMPK AMPK Metformin->AMPK Indirectly activates via increased AMP:ATP ratio AICAR AICAR AICAR->AMPK Indirectly activates via ZMP (AMP analog) A769662 A-769662 A769662->AMPK Directly activates (Allosteric) PivO_NMT 4-PivO-NMT (Putative) PivO_NMT->AMPK Modulates? CompoundC Compound C CompoundC->AMPK Inhibits (ATP-competitive) Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic Activates

Caption: Simplified AMPK signaling pathway showing points of intervention for various modulators.

Diagram 2: Experimental Workflow for Specificity Assessment

Specificity_Workflow Start New Compound (e.g., this compound) Kinase_Assay In Vitro Kinase Assay (Determine EC50/IC50 for AMPK) Start->Kinase_Assay Cell_Assay Cellular Target Engagement (Western Blot for pAMPK/pACC) Kinase_Assay->Cell_Assay Kinase_Panel Broad Kinase Selectivity Panel Cell_Assay->Kinase_Panel Off_Target_Validation Dose-Response for Off-Target Hits Kinase_Panel->Off_Target_Validation Conclusion Specificity Profile Established Off_Target_Validation->Conclusion

Caption: A stepwise workflow for characterizing the specificity of a novel AMPK modulator.

Conclusion

The rigorous assessment of a modulator's specificity is fundamental to its validation as a reliable research tool or a potential therapeutic agent. While this compound has been identified as an AMPK signaling pathway modulator, the absence of publicly available quantitative data on its potency and selectivity prevents a conclusive evaluation of its specificity at this time. The experimental framework and comparative data presented for established AMPK modulators—A-769662, Compound C, Metformin, and AICAR—provide a clear roadmap for the necessary studies. Future investigations into this compound should focus on generating a comprehensive specificity profile, including its potency against AMPK and its activity against a broad panel of kinases, to clearly define its utility for researchers and drug developers.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-PivO-NMT Chloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of novel chemical compounds like 4-PivO-NMT chloride, an indole-derived AMPK signaling pathway modulator, is a critical component of laboratory safety and regulatory compliance.[1] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of laboratory research chemicals provide a clear and necessary framework.

Immediate Safety and Disposal Plan: A Step-by-Step Protocol

The paramount principle in the absence of a specific SDS is to treat the substance with a high degree of caution. The disposal of this compound should be managed by adhering to your institution's environmental health and safety (EHS) guidelines and in accordance with local, state, and federal regulations.

Step 1: Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, properly labeled, and leak-proof waste container for this compound waste. The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the quantity, and any known hazard information. If the hazards are not fully known, it should be labeled as "Caution: Research Chemical - Hazards Not Fully Characterized."

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

Step 3: Storage Pending Disposal

Store the sealed and labeled waste container in a designated, secure secondary containment area away from incompatible materials. This area should be cool, dry, and well-ventilated.

Step 4: Contacting a Licensed Waste Disposal Vendor

The disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company.

  • Institutional EHS: Your primary point of contact should be your institution's Environmental Health and Safety (EHS) department. They will have established procedures and approved vendors for chemical waste disposal.

  • Provide Information: Be prepared to provide the waste disposal vendor with all available information about this compound, including its chemical name, structure, and any known or suspected properties.

  • Follow Vendor Instructions: The vendor will provide specific instructions for the packaging, labeling, and pickup of the waste. Adhere to these instructions precisely.

Quantitative Data Summary

Due to the absence of a publicly available Safety Data Sheet for this compound, a table summarizing its specific quantitative hazard data (e.g., LD50, permissible exposure limits) cannot be provided. For any laboratory chemical, this information would typically be found in Section 2 (Hazards Identification) and Section 8 (Exposure Controls/Personal Protection) of the SDS.

Experimental Protocol: Chemical Waste Disposal

The "experiment" in this context is the safe and compliant disposal of a chemical. The detailed methodology is as follows:

  • Information Gathering:

    • Attempt to locate the Safety Data Sheet (SDS) from the manufacturer or supplier. If unavailable, proceed with the assumption that the compound is hazardous.

    • Consult your institution's chemical hygiene plan and waste disposal guidelines.

  • Hazard Assessment (Precautionary):

    • In the absence of specific data, treat the compound as potentially toxic, irritant, and environmentally harmful.

  • Waste Collection and Containment:

    • Don appropriate Personal Protective Equipment (PPE).

    • Carefully transfer the this compound waste into a designated, chemically compatible, and sealable waste container.

    • Securely close the container and ensure it is properly labeled with the chemical name and a hazard warning.

  • Coordination and Documentation:

    • Contact your institution's EHS department to schedule a waste pickup.

    • Complete all required waste disposal forms and documentation accurately.

    • Maintain a record of the disposal activities.

  • Handover and Final Disposal:

    • Transfer the waste container to the EHS personnel or the licensed waste disposal vendor as instructed.

    • The vendor will then transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposition in accordance with regulatory requirements.

Disposal Workflow Diagram

cluster_researcher Researcher's Responsibilities cluster_ehs Environmental Health & Safety (EHS) Actions cluster_vendor Licensed Waste Vendor Actions A Identify this compound Waste B Wear Appropriate PPE A->B Safety First C Segregate and Contain in Labeled Container B->C D Store in Designated Secondary Containment C->D E Contact Institutional EHS Office D->E Initiate Disposal F Provide Disposal Guidance and Paperwork E->F Request for Disposal G Schedule Pickup with Licensed Vendor F->G H Collect, Transport, and Document Waste G->H Scheduled Pickup I Properly Dispose at Permitted Facility H->I Final Disposition

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-PivO-NMT chloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for handling 4-PivO-NMT chloride based on standard laboratory safety protocols for research chemicals with unknown hazard profiles. No specific Safety Data Sheet (SDS) for this compound was found in the public domain. Therefore, the information provided should be considered a baseline for safe handling and not a substitute for a compound-specific risk assessment. Researchers are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department before commencing any work with this substance.

Immediate Safety and Logistical Information

Due to the absence of specific toxicity and hazard data for this compound, a cautious approach is mandatory. Treat this compound as potentially hazardous upon inhalation, ingestion, and skin contact. All handling should occur within a designated controlled area.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound. This guidance is based on general best practices for handling novel chemical compounds.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a full-face shield to protect against splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for tears or holes before and after use. Change gloves immediately if contaminated.
Body Protection A lab coat or chemical-resistant apron should be worn to protect street clothing. For larger quantities or potential for significant exposure, chemical-resistant coveralls may be necessary.[1][2]
Respiratory For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if generating aerosols or handling larger quantities, a NIOSH-approved respirator is recommended.[1]

Operational Plan for Handling this compound

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Designate a specific area within the laboratory for the handling of this compound. This area should be clearly marked.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have appropriate spill cleanup materials available.

2. Handling Procedures:

  • Weighing: Weigh the solid compound within the fume hood. Use a tared container to minimize the transfer of the powder.

  • Solution Preparation: Add the solvent to the solid compound slowly to avoid splashing. If the solvent is volatile, ensure adequate ventilation.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

3. Spill Management:

  • Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and contact your institution's EHS department immediately.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all waste materials, including unused compound, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed container.

  • Waste Disposal: Contact your institution's EHS department to arrange for the proper disposal of the chemical waste. Do not dispose of this compound down the drain or in the regular trash. Methylene chloride, a related chlorinated compound, is considered a hazardous waste and is subject to specific disposal requirements, which may serve as a conservative analogy.[3]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Consult SDS & Conduct Risk Assessment B Designate Handling Area A->B C Verify Fume Hood Certification B->C D Assemble and Inspect PPE C->D E Prepare Spill Kit D->E F Weigh Compound in Fume Hood E->F Proceed if Safe G Prepare Solution in Fume Hood F->G H Perform Experiment G->H I Decontaminate Work Surfaces H->I After Experiment J Collect All Waste I->J K Label Waste Container J->K L Store Waste in Designated Area K->L M Contact EHS for Disposal L->M N Spill Occurs P Evacuate Area (if necessary) N->P O Skin/Eye Contact Q Use Eyewash/Shower O->Q R Notify Supervisor & EHS P->R Q->R

Caption: Workflow for the safe handling of research chemicals with unknown hazards.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。